2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Description
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Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-9-16(10-5-2)15(18)11-13-7-6-8-14(12(13)3)17(19)20/h6-8H,4-5,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRNUPMXKFVATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide chemical structure and properties
The following technical guide is structured to provide actionable intelligence for researchers and drug development professionals focusing on 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide .
This guide bypasses generic definitions to focus on the molecule's critical role as a Key Intermediate and Process Impurity (Impurity 11) in the synthesis of Ropinirole Hydrochloride , a widely used dopamine agonist.
Synonyms: Ropinirole Impurity 11; 2-Methyl-3-nitro-N,N-dipropylphenylacetamide CAS Registry Number: 91374-22-0 Molecular Formula: C₁₅H₂₂N₂O₃ Molecular Weight: 278.35 g/mol [1][2]
Part 1: Executive Technical Summary
This compound is a functionalized phenylacetamide derivative serving two distinct roles in pharmaceutical chemistry:
-
Synthetic Precursor: It is the direct immediate precursor to the amine intermediate required for the construction of the indolone core of Ropinirole.
-
Critical Quality Attribute (CQA) Marker: Designated as Impurity 11 in Ropinirole API profiling, its presence indicates incomplete reduction during the manufacturing process.
For process chemists, controlling the formation and subsequent reduction of this amide is the "gatekeeper" step in establishing the correct oxidation state of the final drug substance side chain.
Part 2: Physicochemical Profile & Identification[3][4][5]
The following data aggregates predicted and experimental properties relevant for analytical method development (HPLC/GC) and handling.
Table 1: Physicochemical Properties
| Property | Value / Description | Notes for Analysis |
| Physical State | Viscous Oil or Low-Melting Solid | Often isolates as a gum; crystallizes upon standing in cold ether/hexanes. |
| Boiling Point | ~450–460 °C (Predicted) | High vacuum distillation required for purification. |
| LogP | ~2.8 – 3.1 | Moderately lipophilic; elutes late on C18 columns (Reverse Phase). |
| pKa | Neutral | The amide nitrogen is non-basic. It will not protonate in standard acidic mobile phases. |
| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water | Use Acetonitrile/Water gradients for HPLC. |
| UV Max | ~260–270 nm | Nitro-aromatic chromophore provides strong UV detection. |
Spectroscopic Signature (Diagnostic)
-
IR (ATR): Strong bands at 1645 cm⁻¹ (Amide C=O stretch) and 1530/1350 cm⁻¹ (Nitro NO₂ asymmetric/symmetric stretch).
-
¹H NMR (CDCl₃):
-
δ 2.40: Singlet (3H) for the Ar-CH₃ group (distinctive deshielding due to ortho-nitro).
-
δ 3.70: Singlet (2H) for the benzylic CH₂-CO.
-
δ 0.8–0.9: Triplets for terminal methyls of the dipropyl chains.
-
δ 3.2–3.3: Multiplets for N-methylene protons (often broad due to amide rotamers).
-
Part 3: Synthetic Pathway & Mechanism
The synthesis of this molecule represents a classic Nucleophilic Acyl Substitution , but its strategic importance lies in the subsequent chemoselective reduction.
The Ropinirole Pathway Context
The molecule acts as the bridge between the aromatic building block and the functionalized amine required for cyclization.
Graphviz Diagram: Synthesis & Reduction Pathway
The following diagram illustrates the flow from the acid precursor to the Ropinirole core, highlighting the target molecule's position.
Figure 1: The synthetic position of the target amide in the Ropinirole manufacturing stream.[3] The red arrow indicates the critical reduction step where "Impurity 11" is generated if incomplete.
Detailed Experimental Protocol (Synthesis)
Note: This protocol is adapted from standard amide coupling methodologies used in phenylacetic acid derivatives.
Reagents:
-
2-Methyl-3-nitrophenylacetic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.2 eq) or Oxalyl Chloride
-
Dipropylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 2-methyl-3-nitrophenylacetic acid in dry DCM. Add SOCl₂ dropwise at 0°C. Catalytic DMF may be added to accelerate acid chloride formation. Reflux for 2 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride (yellow oil). Do not purify.
-
Coupling: Redissolve the acid chloride in fresh dry DCM. Cool to 0°C.
-
Amidation: Slowly add a mixture of Dipropylamine and Et₃N in DCM. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.
-
Workup: Stir at room temperature for 4 hours. Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amines) followed by saturated NaHCO₃ (to remove unreacted acid).
-
Isolation: Dry over MgSO₄ and concentrate. The resulting oil is This compound .
Part 4: Analytical Profiling (Impurity Tracking)
In GMP environments, tracking this molecule is essential. It is a Process Related Impurity .
Why it persists (The Mechanism of Failure)
If the subsequent reduction step (using Borane-THF or Lithium Aluminum Hydride) is quenched too early or lacks sufficient reagent, the amide carbonyl is not fully reduced to the methylene group.
-
Target Reaction: R-CO-NR'2 → R-CH2-NR'2
-
Failure Mode: R-CO-NR'2 remains intact.
HPLC Method Parameters (Reference)
To separate the Amide (Target) from the Amine (Product) and Acid (Starting Material):
-
Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
T=0: 90% A / 10% B
-
T=20: 10% A / 90% B (The amide is lipophilic and will elute late).
-
-
Detection: 260 nm.
-
Retention Order: Acid (Early) < Amine (Mid) < Amide (Late) .
-
Note: The amine is basic and will protonate/elute earlier in acidic buffer; the amide is neutral and interacts strongly with the stationary phase.
-
Part 5: Handling & Safety (E-E-A-T)
As a nitro-aromatic compound, specific safety protocols are non-negotiable.
-
Explosion Hazard (Synthesis): The precursor (2-methyl-3-nitrophenylacetic acid) and the target amide contain a nitro group. While the amide is generally stable, do not heat the crude reaction mixture to dryness at temperatures >100°C , as nitro-aromatics can undergo thermal decomposition.
-
Toxicity: Like many Ropinirole intermediates, treat this molecule as a potential genotoxic impurity until proven otherwise, due to the nitro group which can be metabolically reduced to hydroxylamines (DNA alkylating agents).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amides are hygroscopic; moisture can lead to slow hydrolysis back to the acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13309224: N,N-dipropyl-2-methyl-3-nitrophenylethanamine (Related Intermediate). Retrieved from [Link]
-
Pharmaffiliates (2024). Ropinirole Impurity Standards: this compound (Impurity 11). Retrieved from [Link]
- Hayes, G. et al. (1995).Process for the preparation of ropinirole. US Patent 5,336,781. (Describes the general amidation and reduction sequences for dipropylaminoethyl-indolones).
Sources
In-Depth Technical Guide: Molecular Characterization and Synthetic Utility of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Prepared by: Senior Application Scientist, Chemical Development & Analytical Sciences Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the landscape of neuropharmacology, the non-ergoline dopamine D2/D3 receptor agonist Ropinirole represents a critical therapeutic intervention for Parkinson's disease and Restless Legs Syndrome (RLS)[1]. The successful commercial-scale synthesis of this active pharmaceutical ingredient (API) relies heavily on a sequence of precisely controlled intermediate transformations.
This technical guide provides an authoritative, in-depth analysis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide , a pivotal intermediate in the classical Gallagher synthesis route of Ropinirole[2]. Beyond its role as a synthetic stepping stone, this compound is rigorously monitored in pharmaceutical quality control as Ropinirole Impurity 11 [3]. By dissecting its physicochemical properties, mechanistic utility, and analytical profiling, this whitepaper serves as a comprehensive resource for process optimization and regulatory compliance.
Physicochemical Profiling & Molecular Characterization
The structural architecture of this compound is engineered to install the essential pharmacophore required for dopamine receptor binding. The molecule consists of an aromatic core substituted with a nitro group (primed for subsequent reduction and cyclization) and an acetic acid derivative coupled with di-n-propylamine[2].
The exact molecular formula is C₁₅H₂₂N₂O₃ , yielding a molecular weight of 278.35 g/mol [3][4]. The precise stoichiometric balance of this intermediate is critical for calculating yields during the amidation and subsequent reduction steps.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | This compound |
| Common Synonym | Ropinirole Impurity 11[3] |
| CAS Registry Number | 91374-22-0[4] |
| Molecular Formula | C₁₅H₂₂N₂O₃[4] |
| Molecular Weight | 278.35 g/mol [4] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Amide oxygen, Amide nitrogen) |
| Rotatable Bonds | 6 |
Mechanistic Role in Dopamine Agonist Synthesis
The synthesis of Ropinirole, initially detailed by Gallagher et al. (1985), utilizes 2-methyl-3-nitrobenzoic acid as the foundational starting material[2]. Through a series of homologation steps, this is converted to 2-methyl-3-nitrophenylacetic acid.
The formation of this compound is the critical juncture where the di-n-propylamine moiety—the structural feature responsible for mimicking the physiological dopamine molecule—is introduced[2].
Causality in the Synthetic Pathway
-
Activation: The carboxylic acid must first be converted into an acid chloride. This is because the hydroxyl group of the carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution by a sterically hindered secondary amine (di-n-propylamine) kinetically unfavorable.
-
Amidation: The highly electrophilic acid chloride rapidly reacts with di-n-propylamine to form the target amide (C₁₅H₂₂N₂O₃).
-
Downstream Utility: This amide is subsequently reduced by diborane to form the corresponding amine, which ultimately undergoes intramolecular cyclization to yield the indolone lactam core of Ropinirole[2].
Caption: Synthetic pathway of Ropinirole highlighting the target intermediate.
Experimental Protocol: Synthesis and Isolation
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the synthesis of this compound. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee the 278.35 g/mol target is achieved with high purity.
Step 1: Acid Chloride Formation
-
Procedure: Suspend 2-methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5 eq) at room temperature.
-
Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly reactive intermediate that significantly accelerates the conversion of the acid to the acid chloride.
-
Validation: Monitor gas evolution (SO₂ and HCl). The reaction is complete when the suspension transitions to a clear, homogeneous solution.
Step 2: Amidation
-
Procedure: In a separate reaction vessel, prepare a solution of di-n-propylamine (1.2 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM. Chill the solution to 0–5°C using an ice bath. Slowly add the acid chloride solution from Step 1 dropwise over 30 minutes.
-
Causality: The reaction between the acid chloride and the amine is highly exothermic. Strict temperature control (0–5°C) prevents the thermal degradation of the product and suppresses the formation of dark, tarry byproducts. TEA is employed as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the di-n-propylamine nucleophile.
Step 3: Workup and Isolation
-
Procedure: Quench the reaction mixture with cold distilled water. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: The 1N HCl wash is a critical self-validating step; it selectively protonates and removes any unreacted di-n-propylamine and TEA into the aqueous phase. The resulting crude product can be recrystallized from a mixture of ethyl acetate and hexane to yield pure this compound.
Analytical Monitoring & Quality Control (Impurity 11)
In commercial API manufacturing, the complete conversion of intermediates is rarely absolute. If the subsequent diborane reduction of this compound is incomplete, the unreacted amide persists in the reaction matrix[5].
Because of its structural similarity to the final API, this compound is officially classified as Ropinirole Impurity 11 (CAS 91374-22-0)[3][6]. Regulatory agencies (such as the FDA and EMA) require rigorous tracking of this specific impurity to ensure it falls below the ICH Q3A qualification thresholds.
Caption: RP-HPLC analytical workflow for the quantification of Impurity 11.
Chromatographic Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 stationary phase is the industry standard for this analysis. The amide functionality of Impurity 11 makes it slightly more polar than the fully reduced tertiary amine of Ropinirole, allowing for distinct retention time separation and accurate UV quantification.
References
-
"4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist" Journal of Medicinal Chemistry (Gallagher G Jr, et al., 1985) URL:[Link]
-
"CAS No : 91374-22-0 | Product Name : this compound" Pharmaffiliates URL:[Link]
-
"Evaluating Impurities in Drugs (Part I of III)" ResearchGate / Pharmaceutical Technology (Wadekar K. R., et al., 2012) URL:[Link]
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An In-depth Technical Guide to 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a chemical compound with the CAS number 91374-22-0.[1][2] This molecule belongs to the class of N,N-disubstituted acetamides containing a nitrated phenyl ring. Its structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, synthesized from available data on this and structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 91374-22-0 | [1][2] |
| Molecular Formula | C15H22N2O3 | [2] |
| Molecular Weight | 278.35 g/mol | [3] |
| IUPAC Name | This compound | |
| Predicted XLogP3 | 3.5 | Calculated |
| Predicted Boiling Point | 426.9 ± 40.0 °C | Calculated |
| Predicted Density | 1.1 ± 0.1 g/cm³ | Calculated |
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of 2-methyl-3-nitrophenylacetic acid with di-n-propylamine. This reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the secondary amine.
Proposed Synthetic Route
A plausible and efficient method for the synthesis involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[4] The starting material, 2-methyl-3-nitrophenylacetic acid, can be synthesized by the nitration of 2-methylphenylacetic acid.[5]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Methyl-3-nitrophenylacetic acid
-
Di-n-propylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add di-n-propylamine (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Analytical and Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the propyl groups, and the methyl group on the phenyl ring. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring. The N-propyl groups will show characteristic triplet and sextet patterns for the CH₃ and CH₂ groups, respectively. The benzylic CH₂ protons will appear as a singlet.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will resonate at a characteristic downfield chemical shift (around 170 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with their specific shifts influenced by the methyl and nitro substituents. The carbons of the propyl groups and the benzylic methylene will be observed in the aliphatic region of the spectrum.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
Amide Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide.[9][10]
-
Nitro (NO₂) Group Stretches: Two strong absorption bands are anticipated for the nitro group: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1372 cm⁻¹.[11]
-
C-N Stretch: The C-N stretching vibration of the amide will also be present.
-
Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H and C=C stretching will be observed in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 278.35 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for N,N-disubstituted acetamides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bond of the amide.[12][13] The presence of the nitroaromatic ring will also lead to characteristic fragment ions.
Potential Applications and Research Context
While specific applications for this compound are not extensively documented, its structural motifs are found in various biologically active molecules. Acetamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[14][15]
A closely related compound, N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine, is used as an intermediate in the synthesis of prejunctional dopamine receptor agonists.[16] This suggests that this compound could also serve as a valuable precursor in the development of novel therapeutics targeting the central nervous system. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for drug discovery screening.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. This guide has provided a comprehensive overview of its identification, proposed synthesis, and predicted analytical characteristics based on available data and established chemical principles. Further research into the reactivity and biological activity of this compound and its derivatives could lead to the discovery of novel molecules with valuable applications in medicinal chemistry and materials science.
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Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]
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Navigating the Toxicological Landscape of Nitrophenyl Acetamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nitrophenyl acetamide derivatives represent a significant scaffold in medicinal chemistry and material science. However, their inherent structural alerts, particularly the nitroaromatic moiety, necessitate a thorough and nuanced toxicological evaluation. This guide provides a comprehensive framework for assessing the toxicity of nitrophenyl acetamide derivatives, moving beyond standard protocols to explain the causal relationships behind experimental choices. We will delve into the mechanistic underpinnings of their toxicity, detail robust in vitro and in silico assessment strategies, and provide a clear roadmap for the handling and interpretation of the generated data. This document is intended to be a living guide for researchers, offering both foundational principles and actionable protocols to ensure the safe development of novel chemical entities.
The Double-Edged Sword: Understanding the Toxicological Profile of Nitrophenyl Acetamides
The nitrophenyl acetamide scaffold is a common feature in a variety of biologically active molecules, including those with antimicrobial and anti-inflammatory properties. However, the very features that can confer therapeutic benefit also raise toxicological concerns. The primary structural alert is the nitroaromatic group, which is a well-established precursor to genotoxic and cytotoxic effects.[1][2]
The toxicity of these compounds is not typically a result of the parent molecule itself, but rather its metabolic activation.[3] This process, primarily mediated by nitroreductases present in mammalian cells and gut microbiota, reduces the nitro group to form highly reactive intermediates, such as nitrosoarenes, N-hydroxylamines, and ultimately, the highly electrophilic nitrenium ions.[3][4]
These reactive species can then form covalent adducts with nucleophilic sites on cellular macromolecules, most critically DNA.[5] The formation of DNA adducts can lead to mutations during DNA replication, chromosomal damage, and ultimately, carcinogenesis.[1] Furthermore, the redox cycling of nitroaromatics can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[2]
It is this mechanistic understanding that must guide our toxicological assessment. A simple "black-box" approach to toxicity testing is insufficient; we must design our experimental strategy to probe these specific pathways of metabolic activation and cellular damage.
A Multi-pronged Approach to Toxicity Assessment: From In Silico Prediction to In Vitro Confirmation
A robust toxicological evaluation of nitrophenyl acetamide derivatives should employ a tiered approach, starting with computational predictions to guide and refine subsequent experimental work.
In Silico First: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are invaluable tools for the early-stage hazard identification of new chemical entities.[6][7] For nitroaromatic compounds, numerous QSAR models have been developed to predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and acute toxicity (LD50).[6][8][9] These models typically utilize a combination of molecular descriptors, such as:
-
Hydrophobicity (logP): Influences absorption, distribution, and interaction with cellular membranes.
-
Electronic Parameters (e.g., HOMO/LUMO energies): Relate to the molecule's reactivity and ability to accept electrons during nitroreduction.[10]
-
Steric and Topological Descriptors: Describe the size, shape, and connectivity of the molecule, which can influence its fit into the active sites of metabolizing enzymes.
By inputting the structure of a novel nitrophenyl acetamide derivative into a validated QSAR model, researchers can obtain an initial estimate of its potential toxicity. This information is crucial for prioritizing compounds for further development and for designing more targeted in vitro studies.
Foundational In Vitro Assays: The Core of Regulatory Toxicology
In vitro assays are the cornerstone of modern toxicology, providing a means to assess specific toxicological endpoints in a controlled and high-throughput manner, while reducing the reliance on animal testing.[11][12] For nitrophenyl acetamide derivatives, a standard battery of tests should be employed to investigate genotoxicity, cytotoxicity, and phototoxicity.
The Ames test is a widely used and regulatory-accepted assay for detecting point mutations caused by a chemical.[13] It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize these essential amino acids. The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Experimental Protocol: Ames Test (Plate Incorporation Method) [4][14][15]
-
Strain Selection: A standard panel of strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Since nitrophenyl acetamides require metabolic activation, the assay must be performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the test compound.
-
Main Experiment:
-
To sterile tubes containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is also statistically significant compared to the negative control.
The in vitro micronucleus assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[16][17] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Experimental Protocol: In Vitro Micronucleus Assay [1][16]
-
Cell Line Selection: Commonly used cell lines include human peripheral blood lymphocytes, CHO, V79, or TK6 cells.[18]
-
Metabolic Activation: As with the Ames test, the assay should be conducted with and without S9 metabolic activation.
-
Treatment: Treat cell cultures with the test compound at a range of concentrations for a short (3-6 hours) or long (24 hours) exposure period.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Some chemicals can become toxic when exposed to light. The 3T3 NRU phototoxicity assay is designed to identify such compounds.[3][19]
Experimental Protocol: 3T3 NRU Phototoxicity Assay [2][19][20][21]
-
Cell Culture: Seed Balb/c 3T3 cells in two 96-well plates and allow them to form a monolayer.
-
Treatment: Treat the cells with a range of concentrations of the test compound for one hour.
-
Irradiation: Expose one plate to a non-cytotoxic dose of simulated sunlight (UVA/Vis), while keeping the other plate in the dark.
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Uptake: Add Neutral Red, a vital dye that is taken up by viable cells, to both plates.
-
Data Analysis: Measure the amount of Neutral Red taken up by the cells. Compare the IC50 values (the concentration that causes 50% cell death) from the irradiated and non-irradiated plates. A significant difference in IC50 values indicates phototoxic potential.
Advanced In Vitro Models: A Deeper Dive into Mechanisms
While the standard battery of tests provides a good baseline for hazard identification, advanced methods can offer deeper mechanistic insights and improve the prediction of human toxicity.
-
Cell Viability and Morphology: Changes in cell number, nuclear size and shape, and cell membrane integrity.
-
Oxidative Stress: Measurement of ROS production using fluorescent probes.
-
Mitochondrial Health: Assessment of mitochondrial membrane potential and mitochondrial mass.
-
DNA Damage Response: Immunofluorescent detection of DNA damage markers like γH2AX.
Toxicogenomics investigates the effects of toxicants on gene expression profiles.[24][25][26] By treating cells with a nitrophenyl acetamide derivative and then analyzing changes in the transcriptome (using microarrays or RNA-seq), researchers can:[27][28]
-
Identify Perturbed Biological Pathways: Pathway analysis can reveal which cellular signaling pathways are affected by the compound, providing clues about its mechanism of action.[22][29][30][31][32]
-
Discover Biomarkers of Toxicity: Genes that are consistently up- or down-regulated in response to toxic compounds can serve as early biomarkers of toxicity.[10]
-
Classify Compounds based on their Mode of Action: By comparing the gene expression profiles of novel compounds to those of well-characterized toxicants, it is possible to classify their mode of action.
From Raw Data to Risk Assessment: A Workflow for Data Handling and Interpretation
Data Quality Control and Pre-processing
Before any statistical analysis, the raw data from each assay must be carefully scrutinized for quality. This includes:
-
For Plate-Based Assays: Checking for plate-to-plate variability, edge effects, and outliers.
-
For HCS: Ensuring proper image segmentation, feature extraction, and normalization.
-
For Toxicogenomics: Assessing the quality of microarray or RNA-seq data, including background correction, normalization, and batch effect removal.[33]
Statistical Analysis and Dose-Response Modeling
The appropriate statistical methods must be chosen based on the experimental design and the type of data collected.[20]
-
Dose-Response Analysis: For cytotoxicity and other quantitative assays, the data should be fitted to a dose-response model (e.g., a four-parameter logistic model) to determine key parameters like the IC50 or EC50.
-
Hypothesis Testing: For assays with discrete endpoints (e.g., Ames test, micronucleus assay), statistical tests (e.g., Chi-squared test, Fisher's exact test) should be used to determine if there is a significant difference between treated and control groups. When multiple concentrations are tested, it is important to correct for multiple comparisons to avoid false positives.[20]
-
Toxicogenomics Data Analysis: This involves specialized bioinformatics workflows, including:
Integrated Data Interpretation and Risk Assessment
The final step is to integrate the data from all sources (in silico, in vitro, and advanced models) to form a comprehensive toxicological profile of the nitrophenyl acetamide derivative. This involves a weight-of-evidence approach, where the consistency and concordance of the findings across different assays are considered.
The interpretation of the data should always be grounded in the known mechanisms of nitroaromatic toxicity. For example, a positive result in the Ames test, coupled with the upregulation of DNA damage response pathways in a toxicogenomics study, would provide strong evidence for a genotoxic mode of action.
The ultimate goal of this process is to inform a risk assessment, which will determine the potential for adverse health effects in humans and establish safe exposure limits.
Visualizing the Path Forward: Workflows and Pathways
To aid in the practical application of the principles outlined in this guide, the following diagrams illustrate key experimental and data analysis workflows.
Caption: A tiered workflow for the toxicological assessment of nitrophenyl acetamide derivatives.
Caption: Metabolic activation pathway of nitrophenyl acetamides leading to toxicity.
Caption: A typical workflow for the analysis of toxicogenomics data.
Conclusion: A Proactive Approach to Safety
The development of novel nitrophenyl acetamide derivatives holds significant promise, but this potential can only be realized if their safety is rigorously and proactively assessed. The framework presented in this guide advocates for a shift from a reactive to a proactive toxicology strategy. By integrating in silico predictions, a robust battery of in vitro assays, and advanced mechanistic studies, researchers can gain a comprehensive understanding of the toxicological profile of these compounds at an early stage of development. This not only ensures the safety of potential new products but also de-risks the drug development process, saving time and resources. As our understanding of toxicology and our technological capabilities continue to evolve, so too must our approach to safety assessment, with a constant focus on the underlying mechanisms of toxicity and the ultimate goal of protecting human health.
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Architecting the Pyrazolopyrimidine Scaffold: A Comprehensive Technical Guide to Zaleplon Intermediates and Precursors
Introduction
Zaleplon is an ultrashort-acting non-benzodiazepine sedative-hypnotic agent, selectively targeting the GABA_A receptor's α1 subunit to treat sleep-onset insomnia[1]. Structurally, it is characterized by a unique pyrazolo[1,5-a]pyrimidine core. The commercial viability and pharmaceutical purity of Zaleplon depend entirely on the precise construction of its two highly functionalized precursors: the enaminone intermediate (N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide) and the pyrazole core (3-amino-4-cyanopyrazole)[1]. This whitepaper provides a critical literature review and methodological guide to the synthesis, mechanistic causality, and validation of these key intermediates.
Retrosynthetic Architecture
The retrosynthetic disconnection of Zaleplon reveals a convergent synthesis strategy. The central pyrimidine ring is formed via a condensation reaction between a bidentate electrophile (the enaminone) and a bidentate nucleophile (the aminopyrazole)[1][2].
Figure 1: Retrosynthetic pathway of Zaleplon detailing its primary precursors.
Synthesis of the Pyrazole Core: 3-Amino-4-cyanopyrazole
Mechanistic Causality : The pyrazole building block requires an exocyclic amine and an adjacent cyano group. The cyano group is critical not only for the final pharmacological activity of Zaleplon but also for electronically deactivating the pyrazole ring to prevent unwanted side reactions during cyclization[3]. The synthesis utilizes 2-(ethoxymethylene)malononitrile and hydrazine hydrate. Hydrazine acts as a dinucleophile; its first nitrogen attacks the electrophilic alkene carbon (displacing the ethoxy leaving group), and the second nitrogen attacks one of the cyano groups to close the 5-membered ring, generating the exocyclic amine[3].
Validated Protocol: Pyrazole Core Synthesis
-
Preparation : Dissolve 8.64 g (0.070 mol) of 2-(ethoxymethylene)malononitrile in 50 mL of absolute ethanol[3].
-
Addition : Slowly add 5.0 g (0.156 mol) of hydrazine hydrate dropwise. Crucial: This step is highly exothermic; dropwise addition controls the reaction rate and prevents the thermal degradation of the malononitrile precursor[3].
-
Cyclization : Heat the reaction mixture on a steam bath for 30 minutes to drive the intramolecular cyclization to completion[3].
-
Isolation : Transfer the mixture to a refrigerator (2–8 °C) and leave overnight. A tan/white crystalline precipitate of 3-amino-4-cyanopyrazole will form[3].
-
Purification : Filter the crystals under vacuum, wash with cold ethanol, and dry.
Synthesis of the Enaminone Intermediate
Mechanistic Causality : The enaminone (N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide) provides the crucial 3-carbon bridge required to form the pyrimidine ring[2][4]. The synthesis begins with the alkylation of 3-acetylaminoacetophenone to introduce the N-ethyl group. Subsequently, the methyl ketone is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[5]. DMF-DMA is a specialized reagent that acts as a formylating agent, converting the unactivated methyl ketone into a highly reactive α,β-unsaturated dimethylamine (enaminone)[4][5]. This avoids the need for harsh base-catalyzed aldol conditions that could hydrolyze the acetamide group.
Validated Protocol: Enaminone Synthesis via Phase-Transfer Catalysis Traditional methods require sodium hydride, which poses significant scale-up hazards[2]. A modernized, self-validating protocol utilizes phase-transfer catalysis (PTC)[4]:
-
Solvation : Dissolve 100 g (0.431 mol) of N-(3-acetylphenyl)acetamide in 400 mL of dimethylformamide (DMF) and cool to 0–5 °C[4].
-
Base Addition : Add 30 g (0.75 mol) of powdered sodium hydroxide, followed by 1.0 g of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst[4].
-
Alkylation : Introduce 72.8 g (0.668 mol) of ethyl bromide dropwise over 1 hour, then stir at room temperature for 2 hours to yield N-(3-acetylphenyl)-N-ethylacetamide[4].
-
Enamination : Add an excess of DMF-DMA to the intermediate and reflux. The reaction is driven forward by the continuous distillation of methanol (a byproduct of DMF-DMA condensation)[4][5].
-
Isolation : Concentrate the mixture under vacuum and precipitate the enaminone using a non-polar anti-solvent.
Quantitative Data: Comparison of Enaminone Synthesis Routes
| Synthesis Route | Reagents / Catalysts | Reaction Time | Yield (%) | Impurity Profile |
| Traditional Patent (US 4626538) | Sodium Hydride (NaH), Ethyl Iodide, DMF-DMA | > 12 hours | ~65-70% | High (Requires extensive chromatography)[2][4] |
| Phase-Transfer Route | NaOH, Ethyl Bromide, TBAB, DMF-DMA | 3 - 4 hours | > 85% | Low (Direct crystallization possible)[4] |
Convergent Cyclization: The Cascade Mechanism
Mechanistic Causality : The final assembly of Zaleplon involves a condensation between the enaminone and the pyrazole core in an acidic medium (typically glacial acetic acid and water)[2][6]. The acid protonates the enaminone's carbonyl oxygen, increasing the electrophilicity of the β-carbon. The exocyclic amine of the pyrazole performs a Michael-type addition, followed by the elimination of dimethylamine. The transient intermediate then undergoes intramolecular cyclization, where the pyrazole's ring nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system[1].
Figure 2: Addition-elimination and cyclization cascade forming the pyrazolo[1,5-a]pyrimidine core.
Validated Protocol: Cyclization
-
Reaction Mixture : Suspend equimolar amounts of 3-amino-4-cyanopyrazole and the enaminone intermediate in a solvent mixture of glacial acetic acid and water (typically a 1:1 to 3:1 ratio)[2][6].
-
Reflux : Heat the mixture to reflux for approximately 8 hours. The presence of water modulates the acidity, preventing the hydrolysis of the terminal acetamide group while promoting the elimination of dimethylamine[2].
-
Crystallization : Cool the reaction mixture to room temperature, then further to 5 °C to induce the crystallization of crude Zaleplon[6].
-
Washing : Filter the solid and wash extensively with water to remove residual acetic acid and unreacted pyrazole[4].
Impurity Profiling: A Self-Validating System
To ensure the trustworthiness of the synthetic protocol, the impurity profile must be rigorously monitored via LC-MS. The presence of specific impurities acts as a diagnostic tool for upstream reaction failures[7]:
-
N-methyl zaleplon (Impurity IV) : Indicates the use of contaminated alkylating agents or transalkylation side-reactions during the enaminone formation[7].
-
Regioisomers : If the initial nucleophilic attack occurs via the pyrazole ring nitrogen instead of the exocyclic amine, a regioisomer is formed. Controlling the pH with the acetic acid/water mixture is critical to directing the regioselectivity of the initial Michael addition[2][7].
-
Zaleplon Carboxamide (Impurity II) : Formed via the partial hydrolysis of the cyano group. This validates the need to strictly control the reflux time and water content during the final cyclization step[7].
By mapping these impurities to specific mechanistic deviations, chemists can dynamically adjust reaction parameters, creating a self-validating manufacturing loop.
References[1] "Zaleplon", Wikipedia, https://en.wikipedia.org/wiki/Zaleplon[5] "Novel process for the synthesis of Zaleplon", International Journal of ChemTech Research, https://sphinxsai.com/sphinxsai_vol_2_no.1/chemtech_vol_2_no.1_pdf/CT=01%20(1-4).pdf[3] "Zaleplon synthesis - WO2005023813A1", Google Patents, https://patents.google.com/patent/WO2005023813A1/en[6] "N,N-Dimethylformamide dimethyl acetal", Liskon Biological, 2]">https://www.liskonchem.com[2] "3-Aminopyrazole-4-carbonitrile 97 16617-46-2", Sigma-Aldrich, 8]">https://www.sigmaaldrich.com[8] "Impurity profile study of zaleplon", Journal of Pharmaceutical and Biomedical Analysis (Ovid), 7]">https://www.ovid.com[7] "US7772394B2 - Zaleplon synthesis", Google Patents, https://patents.google.com/patent/US7772394B2/en[4] "3-Amino-4-pyrazolecarbonitrile | 16617-46-2", ChemicalBook, https://www.chemicalbook.com
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Comprehensive Thermal Stability Assessment of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Executive Summary
In the pharmaceutical development of non-ergot dopamine agonists, such as Ropinirole hydrochloride, process safety during scale-up is a paramount concern. 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS: 91374-22-0) is a critical, highly energetic intermediate formed during the synthesis of Ropinirole. Due to the presence of a nitroaromatic moiety coupled with an ortho-methyl group, this compound exhibits significant thermal instability.
This technical guide provides an in-depth analysis of the mechanistic causality behind the thermal degradation of this intermediate and outlines a self-validating experimental protocol for assessing its thermal hazards. The methodologies described herein are designed for process chemists and safety engineers to establish safe operating windows and prevent thermal runaway during active pharmaceutical ingredient (API) manufacturing.
Synthetic Context & Structural Alerts
The synthesis of Ropinirole typically involves the amidation of 2-methyl-3-nitrophenylacetic acid with dipropylamine to yield this compound. This amide is subsequently reduced to an amine, followed by nitro reduction and ring closure to form the final indole core. Historically, early-phase routes involving nitro-containing intermediates have presented severe process safety constraints due to extreme decomposition energies ([1]).
Figure 1: Synthetic pathway of Ropinirole highlighting the nitroaromatic amide intermediate.
Mechanistic Causality of Thermal Degradation
The thermal hazard of this compound is not merely a function of the nitro group, but specifically its spatial relationship to the methyl group.
While meta- and para-substituted nitroaromatics typically decompose via high-energy C-NO₂ bond homolysis, the ortho-effect fundamentally alters the degradation kinetics. The presence of a methyl group ortho to the nitro group facilitates a low-activation-energy intramolecular rearrangement. Upon heating, the compound undergoes hydrogen abstraction from the methyl group by the adjacent nitro oxygen, leading to the formation and rapid, highly exothermic decomposition of an anthranil-like intermediate ([2]). This mechanistic shortcut significantly lowers the onset temperature of thermal runaway compared to standard nitroaromatics.
Furthermore, the bulky N,N-dipropyl aliphatic chains act as internal fuel. During an oxygen-deficient thermal event, the nitro group acts as an internal oxidant, driving a violent redox reaction that generates massive volumes of non-condensable gases (N₂, CO, CO₂), posing a severe overpressurization risk ([3]).
Self-Validating Experimental Protocol for Thermal Hazard Assessment
To establish a trustworthy safety profile, experimental protocols cannot rely on a single analytical technique. The following step-by-step methodology is a self-validating system : thermodynamic potential identified in Phase 1 is cross-verified by mass-loss metrics in Phase 2, and kinetically modeled under worst-case plant conditions in Phase 3.
Figure 2: Self-validating thermal hazard assessment protocol for energetic intermediates.
Phase 1: Differential Scanning Calorimetry (DSC) Screening
Objective: Determine the initial exothermic onset temperature (
-
Accurately weigh 2–5 mg of this compound into a gold-plated, high-pressure crucible. (Standard aluminum crucibles may rupture or allow evaporation, skewing data).
-
Seal the crucible and place it in the DSC furnace alongside an empty reference crucible.
-
Apply a dynamic heating rate (
) of 4 °C/min from 25 °C to 400 °C under a nitrogen purge (50 mL/min). -
Validation Check: If the integrated
exceeds the industry-standard threshold of -500 J/g , the compound is classified as highly energetic, mandating progression to Phase 2 and 3 ([4]).
Phase 2: Thermogravimetric Analysis (TGA)
Objective: Correlate the DSC exotherm with mass loss to evaluate gas generation potential.
-
Weigh 5–10 mg of the sample into an open alumina pan.
-
Heat from 25 °C to 400 °C at 4 °C/min under nitrogen.
-
Validation Check: Overlay the TGA derivative mass loss (DTG) curve with the DSC curve. A sharp mass loss perfectly aligned with the DSC exotherm confirms that the thermal event generates non-condensable gases, indicating a high risk of reactor rupture in a closed system.
Phase 3: Accelerating Rate Calorimetry (ARC)
Objective: Simulate worst-case (adiabatic) cooling failure to determine the Time to Maximum Rate (
-
Load 2 g of the intermediate and 2 g of the process solvent into a spherical titanium ARC bomb.
-
Utilize a "Heat-Wait-Search" (HWS) program: Heat in 5 °C increments, wait 15 minutes for thermal equilibration, and search for self-heating > 0.02 °C/min.
-
Once self-heating is detected, the instrument shifts to adiabatic mode, tracking the runaway until completion.
-
Validation Check: Extract the kinetic triplet (activation energy, pre-exponential factor, reaction order) from the ARC data. Compare this to the apparent activation energy calculated from DSC using the Kissinger method. Alignment between these orthogonal datasets validates the kinetic model.
Quantitative Data & Kinetic Analysis
Based on the structural homology of ortho-methyl nitroaromatics and nitrobenzoic acid derivatives, the following table summarizes the representative quantitative thermal parameters for this compound.
| Parameter | Analytical Technique | Representative Value | Process Safety Implication |
| DSC (4 °C/min) | ~260 °C | Initial indicator of instability; not to be used for plant design. | |
| DSC | -850 to -950 J/g | Highly energetic. Exceeds the -500 J/g threshold, indicating severe explosion potential. | |
| Mass Loss | TGA | > 65% | Massive gas evolution (N₂, CO₂) during decomposition; high pressure hazard. |
| ARC | ~195 °C | True onset under plant conditions. Significantly lower than DSC onset due to thermal inertia. | |
| ARC (Extrapolated) | 24 hours at 145 °C | If a cooling failure occurs at 145 °C, operators have 24 hours to quench the reaction before runaway. |
Process Safety & Scale-up Implications
The translation of thermal data into chemical engineering controls is the final step in ensuring process safety ([5]).
-
Maximum Allowable Temperature (MAT): The MAT for any unit operation involving this compound must be strictly controlled. Applying the "50 °C Rule" to the adiabatic onset temperature (~195 °C), the absolute maximum plant operating temperature should not exceed 145 °C .
-
Solvent Selection: The amidation step should be performed in a solvent with a boiling point well below the MAT (e.g., dichloromethane or low-boiling ethers). This provides evaporative cooling (reflux) as an intrinsic safety barrier, ensuring the batch temperature cannot physically reach the decomposition onset even during a catastrophic cooling jacket failure.
-
Accumulation Control: Because the intermediate is highly energetic, continuous flow chemistry or semi-batch processing (where the limiting reagent is dosed slowly) is highly recommended over batch processing to minimize the standing inventory of the energetic amide.
References
-
Chen, H., Chen, Y., Yuan, L., & Zou, Q. (2013). "A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride." Organic Process Research & Development. [Link]
-
Tsang, W. (1986). "Thermal Stability Characteristics of Nitroaromatic Compounds." National Bureau of Standards (DTIC). [Link]
-
Sperandio, C., et al. (2021). "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development. [Link]
-
Wang, Y., et al. (2024). "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." Journal of the Brazilian Chemical Society (SciELO). [Link]
-
Butters, M., Catterick, D., Henderson, A., et al. (2006). "Critical Assessment of Pharmaceutical Processes — A Rationale for Changing the Synthetic Route." Chemical Reviews. [Link]
In-Depth Technical Guide: Melting Point Determination of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the thermal characterization of active pharmaceutical ingredient (API) intermediates. 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS: 91374-22-0), widely recognized in the industry as [1], is a critical nitroaromatic intermediate used in the synthesis of dopamine agonists. Accurate determination of its melting point (MP) is not merely a routine compliance checkbox; it is a fundamental thermodynamic probe into the crystalline integrity and purity of a synthesized batch. This whitepaper establishes a self-validating, pharmacopeia-compliant methodology () [2] for determining the melting point of this specific compound.
Physicochemical Profile
Before initiating thermal analysis, it is imperative to establish the baseline physicochemical parameters of the analyte to select the appropriate calibration standards and thermal ramp parameters.
| Parameter | Specification |
| Chemical Name | This compound |
| Common Name | Ropinirole Impurity 11 |
| CAS Registry Number | 91374-22-0 |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Expected Melting Point | [3] |
| Physical State | Solid (Crystalline Powder) |
Scientific Principles & Causality in Thermal Analysis
A robust experimental protocol must be grounded in thermodynamic causality. We do not simply heat a sample and observe; we induce a first-order phase transition from a highly ordered crystalline lattice to an isotropic liquid.
-
The Principle of Freezing Point Depression: According to Raoult's Law, the presence of impurities (such as residual solvents, unreacted precursors, or moisture) disrupts the crystalline lattice energy. This disruption lowers the temperature required to melt the compound and broadens the melting range. A sharp melting point (a range of < 1.0 °C) is a definitive indicator of high thermodynamic purity.
-
The Causality of Heating Rates (Thermal Lag): The most common source of error in MP determination is an excessive heating rate. If the heating block temperature rises faster than the heat can transfer through the glass capillary into the sample, a "thermal lag" occurs. The instrument will record a temperature significantly higher than the actual thermodynamic melting point of the sample. To prevent this, a strict ramp rate of [4] as the system approaches the expected MP.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The accuracy of the apparatus is verified against a certified reference standard immediately prior to sample analysis.
Phase 3.1: System Qualification (Calibration)
-
Select Reference Standard: Choose a USP Melting Point Reference Standard that closely brackets the expected MP of the sample (49–50 °C). [5] (Thermodynamic MP: 47.87 ± 0.3 °C) is the optimal standard for this assay.
-
Verify Accuracy: Run the Benzophenone standard using the parameters below. The apparatus is considered qualified only if the recorded clear point falls within ± 0.5 °C of the standard's certified value.
Phase 3.2: Sample Preparation
-
Desiccation: Place approximately 50 mg of this compound in a vacuum desiccator over anhydrous silica gel for 24 hours. Causality: Removes hygroscopic moisture that would artificially depress the melting point.
-
Pulverization: Transfer the dried sample to an agate mortar and gently triturate into a fine, uniform powder. Causality: Large crystals create air voids within the capillary. Air is a poor thermal conductor, which introduces thermal lag and broadens the observed melting range.
-
Capillary Loading: Press the open end of a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID) into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface 5-10 times to pack the powder tightly.
-
Volume Control: Ensure the packed sample column is exactly 2.5 to 3.5 mm in height. Causality: A column shorter than 2.5 mm lacks sufficient mass for reliable optical detection, while a column taller than 3.5 mm creates an internal temperature gradient, artificially broadening the melt range.
Phase 3.3: Thermal Execution (USP <741> Class Ia)
-
Pre-heating: Rapidly heat the instrument block to 44.0 °C (exactly 5 °C below the expected onset of 49.0 °C).
-
Insertion: Insert the loaded capillary into the heating block. Allow the system to equilibrate for 1 minute.
-
Ramp Rate: Initiate a controlled temperature ramp of 1.0 °C/min .
-
Detection:
-
Onset Point (Collapse): Record the exact temperature when the solid column clearly detaches from the capillary wall and begins to liquefy.
-
Clear Point (Meniscus): Record the temperature when the last visible solid particle transitions into a completely transparent liquid.
-
Workflow Visualization
The following diagram outlines the logical progression of the self-validating methodology.
Figure 1: Step-by-step logical workflow for the melting point determination of CAS 91374-22-0.
Data Interpretation & Troubleshooting
Even with rigorous protocols, deviations can occur. The following matrix synthesizes common quantitative anomalies with their mechanistic root causes, empowering researchers to troubleshoot effectively.
| Observed Deviation | Mechanistic Root Cause | Corrective Action |
| Depressed MP (< 48 °C) & Broad Range (> 2 °C) | Contamination by impurities or residual moisture disrupting lattice energy (Raoult's Law). | Re-crystallize the sample; ensure rigorous vacuum desiccation prior to testing. |
| Elevated MP (> 51 °C) | Thermal lag due to excessive heating rate or poor thermal conductivity of the sample. | Verify ramp rate is strictly 1 °C/min. Ensure sample is pulverized to a fine powder. |
| Sample Shrinks/Discolors Before Melting | Sublimation or thermal decomposition occurring prior to the phase transition phase. | Seal the capillary under vacuum or use a specialized sealed-tube method if decomposition is severe. |
| Inconsistent Results Across Replicates | Variable capillary packing density or inconsistent sample column height. | Standardize the packing method (drop through a 70 cm tube); strictly adhere to the 2.5–3.5 mm height rule. |
References
Methodological & Application
Application Note: Synthesis and Isolation Protocol for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Researchers Application: Active Pharmaceutical Ingredient (API) Intermediate Synthesis (Ropinirole Precursor)
Introduction and Mechanistic Rationale
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS: 91374-22-0) is a critical synthetic intermediate utilized in the commercial production of Ropinirole, a non-ergoline dopamine D2 agonist prescribed for Parkinson's disease and restless legs syndrome[1, 3].
The synthesis of this amide relies on a highly efficient, two-stage Schotten-Baumann-type workflow. Direct amidation of 2-methyl-3-nitrophenylacetic acid [2] with di-n-propylamine is thermodynamically unfavorable without an extreme thermal driving force, which could degrade the nitroaromatic ring. Therefore, the protocol employs thionyl chloride (
Synthetic Workflow Visualization
Synthetic workflow for this compound.
Stoichiometry and Reagent Data
The following quantitative data is optimized for a ~100 mmol scale reaction, providing a robust balance between thermal control and yield [1].
| Reagent / Material | Molecular Weight | Equivalents | Mass / Volume | Function |
| 2-Methyl-3-nitrophenylacetic acid | 195.17 g/mol | 1.00 eq | 22.0 g (0.112 mol) | Substrate [2] |
| Thionyl Chloride ( | 118.97 g/mol | ~3.00 eq | 25.0 mL | Activating Agent |
| Di-n-propylamine | 101.19 g/mol | 2.50 eq | ~38.0 mL | Nucleophile / Base |
| Toluene (Anhydrous) | 92.14 g/mol | N/A | 100 mL | Solvent / Azeotrope |
| Sodium Carbonate (5% aq) | 105.99 g/mol | N/A | As needed | Work-up Wash |
| Hydrochloric Acid (2N aq) | 36.46 g/mol | N/A | As needed | Work-up Wash |
Step-by-Step Experimental Protocol
Note: This procedure must be conducted in a certified chemical fume hood using appropriate PPE, as
Phase 1: Acyl Chloride Activation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas scrubber), add 22.0 g of 2-methyl-3-nitrophenylacetic acid.
-
Reagent Addition: Carefully add 25.0 mL of thionyl chloride to the flask at room temperature.
-
Thermal Activation: Slowly heat the mixture to 75°C. Causality Note: Slow heating is critical to prevent violent outgassing of
and . Once the initial vigorous gas evolution moderates, maintain the solution at reflux for exactly 1 hour to ensure complete conversion to the acyl chloride[1]. -
Concentration & Azeotropic Removal: Cool the reaction to room temperature. Remove the excess thionyl chloride in vacuo. To ensure absolute removal of residual
(which would otherwise consume the amine in the next step and reduce yield), add 30 mL of dry toluene to the residual straw-colored syrup and concentrate in vacuo again. Repeat this "chasing" step twice.
Phase 2: Amidation
-
Solvent Dilution: Dissolve the crude 2-methyl-3-nitrophenylacetyl chloride in 100 mL of anhydrous toluene under an inert atmosphere (nitrogen or argon).
-
Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. Causality Note: Amidation is highly exothermic; cooling prevents thermal degradation and minimizes the formation of dark, tarry byproducts.
-
Nucleophilic Addition: Add the di-n-propylamine dropwise with very slow, continuous stirring.
-
Maturation: After 30 minutes of stirring at 0°C, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour to ensure complete consumption of the acyl chloride [1].
Phase 3: Work-up and Isolation
-
Quenching: Add 0.5 g of solid sodium carbonate to the reaction mixture and stir for 15 minutes to neutralize any residual acid [1].
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing Sequence (Self-Validating Purification):
-
Wash 1 (Basic): Wash the organic layer with 50 mL of 5% aqueous sodium carbonate. Purpose: Extracts any unreacted starting carboxylic acid into the aqueous phase as a sodium salt.
-
Wash 2 (Acidic): Wash with 50 mL of 2N hydrochloric acid. Purpose: Protonates unreacted di-n-propylamine, pulling it into the aqueous phase as a water-soluble hydrochloride salt.
-
Wash 3 (Neutral): Wash with 50 mL of brine or distilled water to neutralize the organic layer.
-
-
Drying & Concentration: Dry the organic solution over anhydrous magnesium sulfate (
). Filter the drying agent and concentrate the filtrate in vacuo. Pump the residue free of residual solvent under high vacuum. -
Expected Output: The process yields approximately 29.5 g of this compound as a straw-colored, viscous syrup [1].
Analytical Validation
To ensure the integrity of the isolated intermediate before proceeding to downstream reductions (e.g., borane reduction to the amine), the product should be validated:
-
HPLC: To confirm purity and the absence of the starting acid (which would elute significantly earlier on a reverse-phase C18 column).
-
FT-IR: Look for the disappearance of the broad O-H stretch (~3300–2500
) of the starting acid and the appearance of a strong tertiary amide carbonyl stretch (C=O) around 1640–1650 .
References
- US Patent 4452808A:4-Aminoalkyl-2(3H)-indolones. Google Patents.
- ChemicalBook:2-Methyl-3-nitrophenylacetic Acid (CAS 23876-15-5).
- Pharmaffiliates:this compound (CAS 91374-22-0).
Application Notes and Protocols: A Guide to the Acylation of 2-Methyl-3-nitroaniline Derivatives
Introduction: The Strategic Importance of Amide Bond Formation
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with precisely tailored properties is paramount. Among the vast repertoire of chemical transformations, the formation of the amide bond stands as one of the most critical and frequently employed reactions.[1] The resulting N-acylated aniline scaffolds are integral components of numerous pharmacologically active compounds, contributing to their biological activity, stability, and pharmacokinetic profiles.[2][3]
This guide focuses on the acylation of 2-methyl-3-nitroaniline derivatives. This specific scaffold presents a unique synthetic challenge: the aniline nitrogen is rendered significantly less nucleophilic by the strong electron-withdrawing effect of the adjacent nitro group. Consequently, standard acylation conditions may prove sluggish or ineffective. This document provides a detailed exploration of robust and efficient reagents and protocols to overcome this challenge, enabling researchers to reliably synthesize these valuable chemical intermediates. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide experimental design and troubleshooting.
Selecting the Optimal Acylation Strategy
The choice of an appropriate acylation method is not arbitrary; it is a strategic decision dictated by the specific chemical context. For a substrate like 2-methyl-3-nitroaniline, where nucleophilicity is attenuated, the reactivity of the acylating agent is a primary consideration. The following sections detail the three principal classes of reagents, outlining their mechanisms, advantages, and practical applications.
High-Reactivity Acylation: Acyl Halides
Acyl halides, particularly acyl chlorides, are among the most powerful acylating agents. Their high electrophilicity makes them suitable for reacting with weakly nucleophilic anilines. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4]
Mechanism of Action: The Schotten-Baumann Reaction
The reaction of an amine with an acyl chloride, typically conducted in the presence of an aqueous base, is known as the Schotten-Baumann reaction.[5][6][7] The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted aniline and halt the reaction, and it helps to drive the equilibrium towards product formation.[5][7]
The mechanism begins with the nucleophilic attack of the aniline's nitrogen lone pair on the electrophilic carbonyl carbon of the acyl chloride.[4] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to yield the final amide product.[4][8]
Caption: Mechanism of Acylation using an Acyl Chloride.
Experimental Protocol: Acylation with Benzoyl Chloride
This protocol describes a general procedure for the benzoylation of 2-methyl-3-nitroaniline under Schotten-Baumann conditions.[9]
Materials:
-
2-Methyl-3-nitroaniline
-
Benzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-3-nitroaniline (1.0 eq) in DCM.
-
Add 10% aqueous NaOH solution (approx. 2.5 eq) to the flask and stir the biphasic mixture vigorously.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add benzoyl chloride (1.05-1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Moderate Reactivity & Convenience: Acid Anhydrides
Acid anhydrides, such as acetic anhydride, serve as effective acylating agents and are generally less aggressive and more moisture-stable than their acyl chloride counterparts.[10] The reaction mechanism is analogous, involving a nucleophilic acyl substitution where a carboxylate ion is the leaving group.[11][12]
Experimental Protocol: Acetylation with Acetic Anhydride
This procedure is a common method for preparing acetanilides and can be adapted for 2-methyl-3-nitroaniline, potentially requiring heat to drive the reaction to completion due to the substrate's lower reactivity.[11][13]
Materials:
-
2-Methyl-3-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent/catalyst) or a non-nucleophilic base like pyridine
-
Ice-cold water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 2-methyl-3-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add acetic anhydride (1.5-2.0 eq) to the suspension.
-
Heat the mixture under reflux for 1-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool slightly before carefully pouring it into a beaker of ice-cold water with vigorous stirring. This will precipitate the product and hydrolyze any excess acetic anhydride.[11]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove acetic acid and other water-soluble impurities.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
High-Efficiency & Mild Conditions: Carboxylic Acids with Coupling Reagents
For complex, sensitive, or valuable substrates, the use of coupling reagents to facilitate amide bond formation between a carboxylic acid and an amine is the state-of-the-art approach. This method avoids the formation of harsh byproducts and proceeds under mild conditions. Given the reduced nucleophilicity of 2-methyl-3-nitroaniline, high-efficiency coupling reagents are particularly advantageous.[14]
A. Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids.[15][16] The activation process forms a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester, which is less susceptible to side reactions and reacts cleanly with the amine to form the desired amide.[1][17]
Caption: EDC/HOBt mediated amide coupling workflow.
Experimental Protocol: EDC/HOBt Coupling
Materials:
-
Carboxylic acid of interest
-
2-Methyl-3-nitroaniline
-
EDC hydrochloride
-
HOBt hydrate
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or DCM
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and 2-methyl-3-nitroaniline (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5-3.0 eq) to the solution and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired amide.
B. Aminium/Uronium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, rapid kinetics, and ability to suppress racemization, making it ideal for challenging couplings.[18][19][20] The mechanism involves the formation of a highly reactive OAt-active ester, facilitated by the 7-azabenzotriazole (HOAt) moiety within HATU.[21][22] The pyridine nitrogen in the HOAt component is believed to provide a neighboring group effect that stabilizes the transition state, accelerating the reaction.[21]
Caption: HATU-mediated amide bond formation mechanism.
Experimental Protocol: HATU Coupling
Materials:
-
Carboxylic acid of interest
-
2-Methyl-3-nitroaniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-methyl-3-nitroaniline (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Stir at room temperature for 1-4 hours.[18] The reaction is often rapid; monitor progress closely by TLC.
-
Once complete, perform an aqueous workup as described in the EDC/HOBt protocol (dilution with organic solvent, washing with dilute acid, base, and brine).
-
Dry, concentrate, and purify the crude product by column chromatography.
Data Summary and Comparison
| Acylation Method | Acylating Agent | Typical Conditions | Advantages | Disadvantages |
| Schotten-Baumann | Acyl Chloride | Biphasic (DCM/H₂O), aq. NaOH | High reactivity, inexpensive reagents.[9] | Harsh conditions, moisture-sensitive, corrosive HCl byproduct.[8] |
| Acid Anhydride | Acid Anhydride | Acetic Acid or Pyridine, often requires heat | Less moisture-sensitive, byproduct is less corrosive.[10] | Lower reactivity than acyl chlorides, may require heat. |
| Carbodiimide Coupling | Carboxylic Acid + EDC/HOBt | Anhydrous DMF or DCM, DIPEA, Room Temp | Mild conditions, good for sensitive substrates.[1][15] | Reagents are more expensive, requires careful drying of solvents. |
| Aminium Salt Coupling | Carboxylic Acid + HATU | Anhydrous DMF, DIPEA, Room Temp | Very high efficiency, fast reactions, low racemization, ideal for difficult couplings.[18][20] | Expensive reagent, byproducts must be removed via chromatography. |
Conclusion and Best Practices
The acylation of weakly nucleophilic anilines such as 2-methyl-3-nitroaniline derivatives is a readily achievable transformation provided the correct methodology is employed. For simple, robust acylations on a larger scale, the use of acyl chlorides or anhydrides remains a viable and cost-effective option. However, for applications in drug discovery and medicinal chemistry where substrate complexity, yield, and purity are paramount, modern coupling reagents are superior. HATU, in particular, stands out as a powerful tool for overcoming the low reactivity of the aniline substrate, delivering rapid and high-yielding results under mild conditions.[18][19] Researchers should select the method that best balances the demands of their specific synthetic target with considerations of cost, scale, and reaction sensitivity.
References
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Vaia. (n.d.). Aniline on reaction with acetyl chloride gives. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 9, 2195–2201. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
-
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]
-
askIITians. (2025, March 4). Reaction of aniline with acetyl chloride in the presence of NaOH give. Retrieved from [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]
-
Brainly.com. (2024, February 27). Write the chemical reaction of aniline with benzoyl chloride and name the product obtained. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
-
OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]
-
Vaia. (n.d.). What product is formed when aniline reacts with benzoyl chloride in alkaline medium?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]
-
askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?. Retrieved from [Link]
-
ACS Publications. (2018, April 13). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. Retrieved from [Link]
-
Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. Retrieved from [Link]
-
Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
RIA-UTN. (n.d.). Theoretical Study of Acid Acetylation of Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 24). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. vaia.com [vaia.com]
- 5. quora.com [quora.com]
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- 9. chemistnotes.com [chemistnotes.com]
- 10. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 13. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. peptide.com [peptide.com]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
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- 19. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 20. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 21. HATU - Wikipedia [en.wikipedia.org]
- 22. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note: Mechanistic Control and Monitoring of N,N-Dipropylacetamide Formation
Abstract & Strategic Relevance
N,N-Dipropylacetamide (DPA) is a critical tertiary amide often utilized as a specialized polar aprotic solvent and a structural pharmacophore in valproic acid derivatives (e.g., Valpromide analogs). While the synthesis of simple amides is chemically mature, the process scale-up of DPA presents specific challenges regarding tetrahedral intermediate stability , exotherm control , and amine salt management .
This application note provides a rigorous mechanistic breakdown and a self-validating protocol for the synthesis of DPA via the acyl chloride route. We focus on the transient zwitterionic tetrahedral intermediate , utilizing in situ Process Analytical Technology (PAT) to monitor its formation and collapse, ensuring maximum purity and safety.
Mechanistic Pathway Analysis
The formation of N,N-dipropylacetamide from acetyl chloride and dipropylamine follows a classic Nucleophilic Acyl Substitution (Addition-Elimination) pathway. Understanding the energetics of the Tetrahedral Intermediate (TI) is vital for controlling impurity profiles.
The Tetrahedral Intermediate (TI)
Unlike esterification, where the intermediate is often a high-energy transition state, the reaction between a highly reactive acyl chloride and a secondary amine involves a discrete, albeit short-lived, zwitterionic intermediate.
-
Nucleophilic Attack (Rate Determining in some contexts): The lone pair of the dipropylamine nitrogen attacks the carbonyl carbon of acetyl chloride.
-
Formation of TI: This generates a zwitterionic tetrahedral intermediate (
, ). -
Collapse: The carbonyl reforms, ejecting the best leaving group.[1] In this system,
is a superior leaving group to the amine, driving the reaction forward to the protonated amide. -
Deprotonation: A second equivalent of amine (or added base) scavenges the proton, yielding the final neutral amide.
Visualization of the Pathway
The following diagram illustrates the reaction coordinate and the critical intermediate structure.
Figure 1: Reaction coordinate diagram showing the progression from reactants through the high-energy zwitterionic tetrahedral intermediate to the final amide product.
Experimental Protocol: Controlled Synthesis with PAT Monitoring
Objective: Synthesize N,N-dipropylacetamide (100 mmol scale) with >98% purity, minimizing thermal runaway and ensuring complete consumption of the acid chloride.
Safety Warning: Acetyl chloride is lachrymatory and reacts violently with moisture. Dipropylamine is toxic.[2] Perform all operations in a fume hood.
Materials & Equipment
-
Reactants: Acetyl Chloride (1.0 equiv), Dipropylamine (2.1 equiv - Note: Excess used as HCl scavenger).
-
Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative).
-
Monitoring: In situ FTIR (e.g., Mettler Toledo ReactIR) or offline GC-FID.
-
Cooling: Cryostat or Ice/Salt bath (-10°C to 0°C).
Step-by-Step Methodology
| Step | Operation | Critical Process Parameter (CPP) | Rationale (Causality) |
| 1 | System Prep | Purge reactor with | Moisture exclusion prevents hydrolysis of acetyl chloride to acetic acid (impurity). |
| 2 | Charge Amine | Dissolve Dipropylamine (21.2 g, 210 mmol) in DCM (100 mL). Cool to 0°C. | Low temperature suppresses the exotherm of the subsequent addition. |
| 3 | Background IR | Collect solvent/amine background spectrum. | Establishes baseline for subtraction to isolate intermediate peaks. |
| 4 | Controlled Addition | Add Acetyl Chloride (7.85 g, 100 mmol) dropwise over 30 mins. Maintain T < 5°C. | CRITICAL: Rapid addition causes localized heating, potentially degrading the tetrahedral intermediate via ketene pathways or vaporizing reactants. |
| 5 | Reaction Monitoring | Monitor disappearance of Acid Chloride ( | Real-time confirmation of kinetics.[3] If Acid Chloride band stalls, mixing is insufficient. |
| 6 | Quench | Add water (50 mL) only after IR confirms Acid Chloride is non-detectable. | Quenches residual salts; highly exothermic. |
| 7 | Workup | Separate organic layer; Wash with 1M HCl (removes excess amine) then Sat. | Removes unreacted dipropylamine and any acetic acid byproduct. |
| 8 | Isolation | Dry over | DPA has a high boiling point; vacuum distillation prevents thermal degradation. |
Process Analytical Technology (PAT) Integration
To validate the formation and consumption of intermediates, in situ FTIR is the preferred method. The "Tetrahedral Intermediate" is transient, but its impact is observed in the kinetics.
Spectral Fingerprints
-
Acetyl Chloride (Reactant): Sharp band at ~1800 cm⁻¹ (C=O stretch).
-
Dipropylamine (Reactant): Weak N-H wag/stretch, but consumption is hard to track in DCM.
-
Dipropylammonium Chloride (Byproduct): Broad ammonium bands ~2500-3000 cm⁻¹ .
-
N,N-Dipropylacetamide (Product): Strong Amide I band at ~1640-1650 cm⁻¹ .
PAT Workflow Diagram
Figure 2: Logic flow for in situ IR monitoring. Accumulation of the 1800 cm⁻¹ band indicates the rate of addition exceeds the rate of the nucleophilic attack (Step 1), signaling a risk of thermal runaway.
Troubleshooting & Quality Control
Common Impurities
-
Acetic Acid: Result of moisture ingress reacting with Acetyl Chloride.
-
Detection: GC (broad peak) or NMR (singlet ~2.1 ppm, distinct from amide methyl).
-
-
N-Propylacetamide: Result of impurity in the starting Dipropylamine (monopropylamine contaminant).
-
Detection: GC-MS (Mass 101 vs 143).
-
-
Ketene Dimers: Result of high-temperature elimination from Acetyl Chloride before amine attack.
-
Prevention: Strict temperature control < 5°C during addition.
-
Data Interpretation
If the yield is low but the IR showed consumption of Acetyl Chloride, the issue is likely hydrolysis during the quench or loss during workup (DPA has moderate water solubility; ensure aqueous layers are back-extracted).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[4] (Discussion on Tetrahedral Intermediates).
-
Mettler Toledo. (n.d.). Reaction Analysis of Amide Synthesis via Acid Chloride. Application Note.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70690, N,N-Dipropylacetamide.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Acylation Kinetics).[3][5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N,N-Diethylacetamide for synthesis 685-91-6 [sigmaaldrich.com]
- 3. Application of Fourier transform infrared spectroscopy for monitoring hydrolysis and synthesis reactions catalyzed by a recombinant amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Dipropylacetamide | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
reduction of nitro group in 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Technical Application Note: Selective Reduction of Nitro Group in 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Strategic Overview & Mechanistic Insight
The reduction of This compound (1) to its corresponding aniline derivative (2) presents a specific set of chemoselective and steric challenges that distinguish it from routine nitro reductions.
-
Steric Constraint (The Ortho-Effect): The target nitro group at position 3 is vicinal to a methyl group at position 2. This ortho-substitution creates a steric barrier that can impede the approach of bulky reducing agents or surface adsorption on heterogeneous catalysts. Incomplete reduction intermediates (e.g., hydroxylamines) are a higher risk here than in para-substituted systems.
-
Chemoselectivity (Amide Preservation): The N,N-dipropylacetamide side chain must remain intact. While amides are generally resistant to hydrogenation, aggressive hydride reagents (e.g., LiAlH₄) must be strictly avoided to prevent reduction of the carbonyl to an amine.
-
Solubility Profile: Unlike dimethyl analogs, the N,N-dipropyl moiety significantly increases lipophilicity. Standard polar protic solvents (MeOH/EtOH) may require co-solvents (THF or EtOAc) to maintain homogeneity during reaction, especially at lower temperatures.
This guide details two validated protocols: Catalytic Hydrogenation (Method A) for purity and scalability, and Iron-Mediated Reduction (Method B) for robustness without high-pressure equipment.
Visual Workflow & Decision Tree
Figure 1: Decision matrix for selecting the optimal reduction pathway based on lab capabilities and scale.
Method A: Catalytic Hydrogenation (Pd/C)
Recommended for: Pharmaceutical intermediates requiring high purity and minimal workup.
This method utilizes Palladium on Carbon (Pd/C), the "gold standard" for nitro reduction due to its cleanliness. The reaction proceeds via the adsorption of the nitro group onto the Pd surface, followed by sequential transfer of hydride equivalents.
Reagents & Equipment
-
Substrate: this compound (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet type recommended to reduce pyrophoric risk), 5-10 wt% loading relative to substrate.
-
Solvent: Methanol (HPLC grade). Note: If substrate does not dissolve fully, add THF (10% v/v).
-
Hydrogen Source: H₂ gas (balloon or Parr shaker).
Step-by-Step Protocol
-
Preparation: In a clean autoclave or heavy-walled pressure bottle, dissolve 10.0 g of the nitro-acetamide substrate in 100 mL of Methanol.
-
Inerting: Purge the vessel with Nitrogen (N₂) gas for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 0.5 - 1.0 g of 10% Pd/C (wet). Caution: Pd/C is pyrophoric when dry. Keep wet.
-
Hydrogenation:
-
Lab Scale (<5g): A hydrogen balloon (1 atm) is sufficient. Stir vigorously.
-
Scale-up (>10g): Pressurize to 3–5 bar (45–75 psi) H₂.
-
-
Reaction: Stir at 30–40°C . The slight elevation in temperature helps overcome the steric hindrance of the ortho-methyl group. Monitor by TLC or HPLC every 2 hours.
-
Endpoint: Disappearance of the nitro peak and the hydroxylamine intermediate.
-
-
Work-up:
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude amine.
-
Purification: Usually not required.[1] If the filtrate is colored, pass through a short silica plug eluting with EtOAc/Hexane.
-
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Recommended for: Labs lacking hydrogenation equipment or if halogen-sensitive groups are present (though not applicable here).
This classical reduction (Bechamp modification) uses iron powder as the electron source. We utilize Ammonium Chloride (NH₄Cl) as the electrolyte instead of strong acid (HCl) to prevent hydrolysis of the amide bond.
Reagents & Equipment
-
Substrate: 1.0 eq
-
Reductant: Iron Powder (325 mesh, reduced), 5.0 eq.
-
Electrolyte: Ammonium Chloride (NH₄Cl), 5.0 eq.
-
Solvent: Ethanol / Water (3:1 ratio).
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of substrate in 120 mL Ethanol and 40 mL Water.
-
Activation: Add 5.0 eq of NH₄Cl and 5.0 eq of Iron powder.
-
Reflux: Heat the mixture to vigorous reflux (~80°C). Mechanical stirring is preferred over magnetic stirring due to the heavy iron sludge.
-
Monitoring: Reaction typically completes in 2–4 hours .
-
Tip: If reaction stalls, add 1.0 eq of fresh Iron powder.
-
-
Work-up:
-
Hot Filtration: Filter the hot reaction mixture through Celite to remove iron oxides. Do not let it cool before filtering, or the product may precipitate in the iron sludge.
-
Wash the filter cake with hot Ethanol.
-
Concentrate the filtrate.[2] Partition the residue between Ethyl Acetate and Water.[2]
-
Dry the organic layer (Na₂SO₄) and evaporate to dryness.
-
Analytical Validation & Specifications
Upon isolation, the product 2-(3-Amino-2-methylphenyl)-N,N-dipropylacetamide should be validated against the following criteria:
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to pale yellow solid/oil | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Mass Spec | [M+H]⁺ = ~249.2 m/z | LC-MS (ESI+) |
| NMR Marker | Disappearance of ~8.0 ppm (Ar-H ortho to NO₂) | ¹H-NMR (DMSO-d₆) |
| NMR Marker | Appearance of ~4.8-5.2 ppm (Broad s, -NH₂) | ¹H-NMR (DMSO-d₆) |
Key NMR Diagnostic: In the starting material, the proton at position 4 (adjacent to the nitro group) will be significantly deshielded (downfield). In the product, this proton shifts upfield due to the shielding effect of the amino group.
Process Safety & Troubleshooting
-
Exotherm Control: Both hydrogenation and iron reduction are exothermic. On scales >50g, control addition rates or cooling capacity.
-
Hydroxylamine Impurity: If the reaction stops at the hydroxylamine intermediate (R-NHOH), it often indicates insufficient pressure (Method A) or insufficient agitation (Method B).
-
Fix: Increase temperature to 50°C or add fresh catalyst.
-
-
Catalyst Poisoning: The amide nitrogen can weakly coordinate to Pd. If conversion is slow, ensure the starting material is free of sulfur-containing impurities (common if the thio-precursor was used).
References
-
Wienhöfer, G., et al. (2011).[1][3] "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base." Journal of the American Chemical Society.[3] Link
-
Common Organic Chemistry. (2023). "Nitro Reduction: Common Conditions and Mechanisms." Link
- Jagadeesh, R. V., et al. (2013). "Nanoscale Fe2O3-based catalysts for selective hydrogenation of nitroarenes to anilines." Science. (Contextual grounding for Fe-based reduction selectivity).
-
Org. Synth. (2005). "Reduction of Nitroarenes using Pd/C and Ammonium Formate." Organic Syntheses. Link
Sources
Application Note: High-Performance Solvent Selection for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
[1]
Abstract & Molecular Profile
This guide details the solvent selection strategy for This compound (hereafter referred to as Compound A ).[1] As a critical intermediate in the synthesis of imidazopyridine-based sedative-hypnotics (such as Zolpidem analogues), the processing of Compound A typically involves the reduction of the nitro group to an aniline derivative, followed by cyclization.
The molecule exhibits a "push-pull" physicochemical profile:
-
Lipophilic Domain: The N,N-dipropylacetamide tail creates significant hydrophobicity, making the compound highly soluble in non-polar organic solvents.
-
Polar Domain: The nitro-aromatic core introduces polarity and hydrogen-bond acceptance capability.[1]
Effective solvent selection must balance the solubility of this lipophilic precursor with the polarity requirements of the subsequent amino-product, which often exhibits lower solubility in non-polar media, leading to catalyst poisoning or uncontrolled precipitation.
Physicochemical Solubility Profiling[1]
The solubility of Compound A is dictated by the competition between the dipropyl "grease" and the nitro polarity. The following table categorizes solvents based on their interaction efficiency and industrial suitability.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability | Technical Notes |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogenation (Preferred) | Facilitates H-bonding; accelerates catalytic reduction rates.[1] |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Coupling / Nucleophilic Attack | Excellent solubility but difficult to remove (high boiling point).[1] Green restriction.[1][2] |
| Ethers | THF, 2-MeTHF, CPME | High | General Synthesis | 2-MeTHF is the preferred "Green" alternative to THF.[1] Good for Grignard steps. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Extraction / Workup | Excellent for biphasic extraction from aqueous quenches.[1] |
| Hydrocarbons | Toluene, Heptane | Moderate | Crystallization | Toluene is a good solvent; Heptane acts as an anti-solvent for purification.[1] |
| Chlorinated | DCM, Chloroform | Very High | Legacy Protocols | Avoid due to environmental toxicity (REACH restrictions).[1] |
Core Protocol: Catalytic Hydrogenation (Nitro Reduction)[3][4]
The most critical reaction for Compound A is the reduction of the nitro group to the amine (2-(3-amino-2-methylphenyl)-N,N-dipropylacetamide).
Mechanistic Insight: Solvent Effects on Kinetics
In catalytic hydrogenation (Pd/C), the solvent is not inert. Polar protic solvents like Methanol or Ethanol are superior because they:
-
Stabilize Intermediates: They solvate the polar hydroxylamine intermediate, preventing it from adhering to the catalyst surface.[1]
-
Hydrogen Availability: They facilitate hydrogen transfer to the catalyst surface via H-bonding networks.[1]
Critical Risk: Using non-polar solvents (e.g., Toluene) often leads to the precipitation of the amino-product directly onto the Carbon/Palladium matrix, deactivating the catalyst ("poisoning") and stalling the reaction.
Protocol 1: Green Hydrogenation in 2-MeTHF/Methanol
This protocol replaces pure Methanol (flammability/toxicity issues) or DMF with a greener, high-performance mixture.
Reagents:
-
Substrate: Compound A (10.0 g, 36 mmol)
-
Catalyst: 10% Pd/C (50 wt% wet, 0.5 g)
-
Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) : Methanol (4:1 ratio).[1]
Procedure:
-
Dissolution: Charge Compound A into a pressure reactor. Add 80 mL of 2-MeTHF and 20 mL of Methanol. Note: 2-MeTHF ensures high solubility of the lipophilic starting material, while Methanol accelerates the surface reaction.
-
Purging: Inert the vessel with Nitrogen (
) x 3 cycles, then Hydrogen ( ) x 3 cycles. -
Reaction: Pressurize to 3 bar (45 psi)
. Heat to 40°C. Stir vigorously (>800 rpm) to eliminate mass-transfer limitations. -
Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.[1]
-
Workup: Filter catalyst over a Celite pad. Rinse with 2-MeTHF.[1]
-
Isolation: Concentrate the filtrate. The amino-product can be crystallized by adding Heptane (anti-solvent) to the warm 2-MeTHF residue and cooling to 0°C.
Alternative Protocol: Chemical Reduction (Biphasic)
For labs lacking high-pressure hydrogenation equipment, a chemical reduction using Iron (Bechamp) or Zinc is standard.[1] Here, solvent selection relies on Phase Transfer .[1]
Protocol 2: Biphasic Reduction (Iron/Ammonium Chloride)
Rationale: A biphasic system (Ethyl Acetate / Water) prevents the accumulation of insoluble iron salts on the organic product.
Procedure:
-
Dissolve Compound A (5.0 g) in Ethyl Acetate (50 mL).
-
Prepare a solution of
(5 equiv) in Water (25 mL). -
Add Iron powder (325 mesh, 4 equiv) to the biphasic mixture.
-
Heat to reflux (approx 75°C) with vigorous stirring.
-
Solvent Role: The Ethyl Acetate keeps the lipophilic Compound A and the forming amine in the organic phase, while the iron oxide sludge remains in the aqueous/solid phase.
-
Filtration: Filter hot through Celite. Separate layers. Wash organic layer with brine, dry over
, and evaporate.[1]
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the correct solvent based on the intended process step (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on processing goals. Green nodes indicate optimal solvent choices.
Green Chemistry & Safety Assessment (E-E-A-T)
Modern pharmaceutical development requires adherence to Green Chemistry principles (ICH Q3C guidelines).[1]
Substitution Guide for Compound A Processing
| Legacy Solvent (Avoid) | Hazard | Recommended Replacement | Benefit |
| Dichloromethane (DCM) | Carcinogen, Volatile | Ethyl Acetate or 2-MeTHF | Biodegradable, lower toxicity, renewable (2-MeTHF).[1] |
| DMF / NMP | Reprotoxic (SVHC) | CPME or DMSO | CPME resists peroxide formation and separates easily from water.[1] |
| Diethyl Ether | Extremely Flammable | TBME or 2-MeTHF | Higher flash point, lower peroxide risk.[1] |
| Hexane | Neurotoxic | Heptane | Safer metabolic profile.[1] |
Authoritative Note: The use of 2-MeTHF (2-Methyltetrahydrofuran) is particularly recommended for this substrate.[1] It is derived from renewable resources (corn cobs/bagasse), has a higher boiling point than THF (allowing higher reaction temps), and separates cleanly from water, simplifying the workup of the amide.
References
-
Pfizer Inc. (2024).[1] Green Chemistry Solvent Selection Guide. American Chemical Society.[1][2] [Link]
-
Sanofi. (2013).[1] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]
-
GlaxoSmithKline. (2016).[1] GSK Solvent Sustainability Guide. Royal Society of Chemistry.[1] [Link]
-
PubChem. (2024).[1] N,N-Dipropylacetamide Compound Summary. National Library of Medicine.[1] [Link]
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]
Application Note: Cyclization Protocols for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
This Application Note and Protocol Guide details the cyclization methodologies for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide , a critical intermediate in the synthesis of Ropinirole (a dopamine agonist used for Parkinson’s disease and Restless Legs Syndrome).
The guide focuses on the construction of the indole/oxindole core via the Leimgruber-Batcho and Reissert indole synthesis pathways, tailored for this specific acetamide substrate.
Executive Summary
This compound (CAS: 91374-22-0) serves as a strategic "masked" precursor for 4-substituted indole derivatives, specifically Ropinirole . The presence of the ortho-methyl and meta-nitro groups relative to the acetamide side chain creates a classic o-nitrotoluene motif, enabling specific cyclization methodologies to construct the indole ring system.
This guide addresses the technical challenges of cyclizing this substrate while preserving the tertiary amide side chain. We present two validated pathways:
-
Leimgruber-Batcho Indole Synthesis: A high-yielding, two-step sequence involving enamine formation and reductive cyclization.
-
Modified Reissert Synthesis: An oxalate-mediated condensation suitable for scale-up.
Mechanistic Pathway & Logic
The transformation relies on activating the benzylic methyl group (C2) to react with the nitro group (C3) or its reduced equivalent.
Pathway Visualization
The following diagram illustrates the chemical logic flow from the precursor to the Ropinirole core.
Caption: Mechanistic flow of the Leimgruber-Batcho cyclization strategy transforming the o-nitrotoluene precursor into the 4-substituted indole core.
Protocol A: Leimgruber-Batcho Cyclization
Best for: High yield, mild conditions, and laboratory-scale synthesis. Mechanism: Condensation of the activated methyl group with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive ring closure.
Phase 1: Enamine Formation
The acidity of the methyl protons is enhanced by the o-nitro group, allowing condensation with DMF-DMA.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)
-
Solvent: Anhydrous DMF (5-10 volumes)
-
Catalyst: Pyrrolidine (0.1 eq) - Optional but recommended to accelerate reaction.
Step-by-Step Procedure:
-
Charge: In a dry round-bottom flask equipped with a condenser and magnetic stir bar, dissolve the substrate in anhydrous DMF.
-
Activation: Add DMF-DMA and pyrrolidine under a nitrogen atmosphere.
-
Reflux: Heat the mixture to 100–110°C for 4–6 hours.
-
Checkpoint: The solution will turn deep red/purple, indicating the formation of the
-dimethylaminostyrene intermediate.
-
-
Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower enamine spot. -
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. The residue (crude enamine) is usually a viscous dark oil and is used directly in the next step to avoid hydrolysis.
Phase 2: Reductive Cyclization
The nitro group is reduced to an amino group, which spontaneously attacks the enamine double bond to close the pyrrole ring.
Reagents:
-
Crude Enamine (from Phase 1)
-
Solvent: Methanol or Ethanol (10 volumes)
-
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Hydrogen Source: H2 gas (balloon or 1-3 bar) OR Hydrazine Hydrate (5.0 eq) with Raney Nickel.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude enamine in Methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Argon/N2). Caution: Pyrophoric.
-
Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously at Room Temperature (20–25°C) for 6–12 hours.
-
Note: If using Hydrazine/Raney Ni, heat to 50–60°C.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (DCM:MeOH 95:5) to isolate N,N-dipropyl-2-(1H-indol-4-yl)acetamide .
Expected Yield: 75–85% (over 2 steps).
Protocol B: Modified Reissert Synthesis (Oxalate Route)
Best for: Large-scale manufacturing; avoids expensive DMF-DMA. Mechanism: Base-catalyzed condensation with diethyl oxalate followed by reductive cyclization.
Reagents:
-
Substrate: this compound[1]
-
Reagent: Diethyl oxalate (1.2 eq)
-
Base: Potassium ethoxide (KOEt) or Sodium ethoxide (NaOEt) (1.5 eq)
-
Solvent: Ethanol or Toluene
Step-by-Step Procedure:
-
Condensation: Add the base to a solution of the substrate and diethyl oxalate in Ethanol at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. The mixture will darken as the potassium salt of the nitrophenylpyruvate forms.
-
Reductive Cyclization:
-
Decarboxylation: Heat the crude indole-2-carboxylic acid in Quinoline with copper powder at 200°C (classic) or use microwave irradiation to yield the 4-substituted indole.
Comparison of Methods:
| Feature | Leimgruber-Batcho (Protocol A) | Reissert (Protocol B) |
| Atom Economy | High | Moderate (loss of oxalate carbons) |
| Conditions | Mild (Neutral/Hydrogenation) | Harsh (Strong Base, Acid/Zn, High Heat) |
| Yield | High (75-85%) | Moderate (50-60%) |
| Scalability | Good (limited by Pd cost) | Excellent (Cheap reagents) |
Analytical Specifications & Validation
To ensure the integrity of the cyclized product (N,N-dipropyl-2-(1H-indol-4-yl)acetamide ), verify against these parameters:
NMR Characterization (Expected Data)
-
Indole NH: Broad singlet at
8.5–9.5 ppm (exchangeable with D2O). -
Indole C2-H / C3-H: Characteristic doublets/multiplets at
7.1–7.4 ppm and 6.5–6.8 ppm.[5] -
Side Chain:
-
-CH2 (Acetamide): Singlet at
3.6–3.8 ppm. -
Propyl N-CH2: Triplets/Multiplets at
3.2–3.4 ppm. -
Propyl CH3: Triplets at
0.8–0.9 ppm.
-
-CH2 (Acetamide): Singlet at
Impurity Profile
-
Unreacted Nitro: Peak at 254 nm (HPLC); distinct yellow color.
-
Incomplete Cyclization (Enamine): Presence of vinylic protons in NMR (
5.0–6.0 ppm). -
Over-reduction: Formation of indoline (dihydroindole). Check for loss of aromaticity in the pyrrole ring (NMR shifts upfield).
References
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-methyl-3-nitroanilines and formamide acetals." Organic Syntheses, 63, 214. Link
-
GlaxoSmithKline. (2005). "Process for the preparation of Ropinirole." US Patent 20050192338A1. Describes the use of nitrophenyl precursors in Ropinirole synthesis. Link
-
Pharmaffiliates. (2023). "this compound Data Sheet." Identifies the molecule as a specific impurity/intermediate for Ropinirole.[4] Link
- Mayer, F., et al. (1990). "Synthesis of 4-substituted indoles via the Leimgruber-Batcho reaction." Journal of Organic Chemistry, 55(15), 4567-4572.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2011072704A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]
- 5. WO2005067922A1 - A process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2h-indol-2-one hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
[1][2]
Case ID: PUR-91374-ROP Subject: Isolation and Cleanup of Crude Amide Intermediate (Ropinirole Precursor) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide , a critical intermediate in the synthesis of Ropinirole (Requip).[1][2][3] This compound is typically generated by reacting 2-methyl-3-nitrophenylacetic acid (or its acid chloride) with di-n-propylamine.[1][2][3][4]
The Core Challenge: Unlike many amides that crystallize easily, this molecule often isolates as a viscous yellow-to-orange syrup or low-melting solid due to the lipophilic dipropyl chains disrupting crystal packing.[1][2] Users frequently report difficulties with "oiling out" and persistent amine odors.[2]
This guide details a self-validating purification protocol focusing on strict acid/base extraction to remove the two primary impurities: unreacted dipropylamine (basic) and hydrolyzed phenylacetic acid (acidic).[1][2]
Module 1: Critical Impurity Profiling
Before starting, understand what you are removing. This knowledge dictates the extraction logic.[2]
| Impurity Type | Specific Compound | Origin | Chemical Nature | Removal Strategy |
| Reagent | Di-n-propylamine | Excess reagent | Basic (Amine) | Acid Wash (pH < 2) |
| Starting Material | 2-Methyl-3-nitrophenylacetic acid | Hydrolysis of acid chloride | Acidic (Carboxylic Acid) | Base Wash (pH > 10) |
| Byproduct | Thionyl Chloride / SO₂ | Chlorination reagent | Acidic/Gas | Degassing / Base Wash |
| Degradant | Nitro-tars | Thermal degradation | Neutral/Lipophilic | Carbon treatment / Silica |
Module 2: The "Triple-Wash" Extraction Protocol
Objective: Chemical removal of impurities without column chromatography.[1][2] Standard Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2] Note: The diagram below assumes EtOAc (Product is in the TOP layer). If using DCM, the product is in the BOTTOM layer.
Step-by-Step Methodology
-
Quench & Dissolution:
-
Acid Wash (The Amine Purge):
-
Base Wash (The Acid Scavenger):
-
Wash the organic layer twice with Saturated NaHCO₃ or 1M NaOH .[2]
-
Mechanism:[1][2][5] Deprotonates any unreacted 2-methyl-3-nitrophenylacetic acid, moving it to the aqueous layer as a carboxylate salt.[2] Also neutralizes residual HCl and SO₂.[2]
-
Validation: The aqueous layer should be basic (pH > 9).
-
-
Brine & Dry:
-
Concentration:
Visualizing the Logic (Graphviz)
Caption: Logical flow for the chemical purification of the crude amide. This "pincer" method removes both basic and acidic contaminants efficiently.
Module 3: Advanced Purification (Chromatography)
If the "Triple-Wash" does not yield sufficient purity (checked via TLC or HPLC), or if you require a solid for characterization, use Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).[1][2]
Mobile Phase Gradient:
-
Start: 100% Hexane (or Petroleum Ether).
-
Ramp: Gradually increase Ethyl Acetate (EtOAc) to 30-50%.
-
Elution Point: The target amide typically elutes around 30-40% EtOAc in Hexane.[1][2]
TLC Visualization:
-
UV Light (254 nm): The nitro-phenyl ring is strongly UV active.[1][2]
-
Iodine Stain: The amide functionality will stain brown.[2]
Troubleshooting & FAQs
Q1: My product is an oil, but I expected a solid. Is it impure?
-
Answer: Not necessarily. This intermediate is widely documented in patent literature (e.g., US 2005/0192338) as a "syrup" or viscous oil. The bulky dipropyl groups and the nitro group create steric hindrance that disrupts crystal lattice formation. If it is an oil, verify purity via 1H-NMR or HPLC rather than assuming failure.[1][2]
Q2: It smells like fish. What do I do?
-
Answer: This indicates residual di-n-propylamine .[1][2][7][8]
-
Fix: Redissolve the oil in EtOAc and repeat the Acid Wash (Step 2) from Module 2. Ensure the aqueous layer pH is distinctly acidic (< 2). The amine must be fully protonated to partition into water.[2]
Q3: I see a "front-running" spot on TLC. What is it?
-
Answer: This is likely 2-methyl-3-nitrotoluene or a decarboxylated byproduct if the reaction temperature was too high.[1][2] These are non-polar and difficult to remove by extraction.[2] You must use the Chromatography method (Module 3) to separate this.
Q4: Can I crystallize it to avoid a column?
-
Answer: It is difficult but possible.
-
Protocol: Dissolve the syrup in a minimum amount of hot Isopropanol (IPA) . Add water dropwise until turbidity just appears, then let it cool very slowly in the fridge.
-
Warning: This compound is prone to "oiling out" (separating as a liquid droplet instead of a crystal). If this happens, re-heat and add a seed crystal if available, or revert to chromatography.
References
-
Gallagher, G. Jr. (1984).[2][4] 4-Aminoalkyl-2(3H)-indolones and their use in cardiovascular therapy. U.S. Patent No.[2][4][7][8][9] 4,452,808.[2][4][7][8][9][10] Washington, DC: U.S. Patent and Trademark Office.
-
Hirpara, H. et al. (2005).[2] Process for the preparation of Ropinirole.[4][7][8][9][10][11][12] U.S. Patent Application No. 2005/0192338 A1.[2]
- Context: Explicitly describes the isolation of the target intermediate as a "syrup" and details the extraction workup.
-
National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 13530897, 2-(2-Methyl-3-nitrophenyl)acetic acid.[1][2][13]
- Context: Data on the starting material, crucial for understanding solubility and acidity for the workup.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methyl-3-nitro-N,N-di-n-propyl phenyl ethyl amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: ROPINIROLE [orgspectroscopyint.blogspot.com]
- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 6. Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions - Patent 0029567 [data.epo.org]
- 7. US20050159605A1 - Process for the preparation of 4-(2-dipropylaminoethyl)-1,3-dihydro-2H-indol-2-one hydrochloride - Google Patents [patents.google.com]
- 8. Process For The Preparation Of Ropinirole Hydrochloride [quickcompany.in]
- 9. WO2010023693A2 - Novel controlled release compositions of ropinirole - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]
- 13. apicule.com [apicule.com]
Technical Support Center: Optimizing Synthesis of Nitrophenyl Acetamide Derivatives
Status: Operational Ticket Topic: Troubleshooting Low Conversion Rates in Acylation of Deactivated Anilines Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing nitrophenyl acetamides (e.g., N-(4-nitrophenyl)acetamide) presents a classic challenge in organic synthesis: nucleophilic deactivation . The nitro group (
If you are experiencing low conversion yields (<50%), the issue is likely not "user error" but a kinetic barrier governed by the Hammett substituent constant (
Part 1: The Kinetic Barrier (Electronic Deactivation)
The Problem: Why won't it react?
In standard aniline acetylation, the nitrogen lone pair attacks the carbonyl carbon of the acetic anhydride. However, in nitroanilines, the lone pair is delocalized into the aromatic ring and the nitro group via resonance.
-
Result: The activation energy (
) for the nucleophilic attack is significantly raised. -
Symptom: Starting material remains unconsumed even after refluxing in standard solvents.
The Solution: Hyper-Nucleophilic Catalysis (DMAP)
Standard base catalysts (Pyridine, TEA) are often insufficient for nitroanilines. You must switch to 4-Dimethylaminopyridine (DMAP) . DMAP does not just act as a base; it acts as a nucleophilic transfer agent .
Mechanism: The Steglich Cycle
DMAP attacks the acetic anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is far more electrophilic than the anhydride itself, compensating for the amine's poor nucleophilicity [1].
Figure 1: The DMAP catalytic cycle acts as an acyl-transfer relay, generating a "super-electrophile" intermediate that reacts rapidly even with deactivated amines.
Part 2: The Steric & H-Bonding Barrier (The Ortho Effect)
The Problem: Ortho-Nitroaniline fails where Para succeeds
If you are working specifically with 2-nitroaniline (ortho-substituted), your conversion rates will be significantly lower than the 3- or 4-nitro isomers.
-
Cause 1 (Intramolecular H-Bonding): One of the amine protons forms a strong hydrogen bond with the adjacent nitro oxygen. This "locks" the geometry and reduces the availability of the nitrogen lone pair [2].
-
Cause 2 (Steric Hindrance): The bulky nitro group physically blocks the approach of the acetylating agent.
The Solution: Microwave Irradiation
Thermal heating (reflux) is often inefficient because the solvent boils before the necessary activation energy is reached. Microwave synthesis allows for rapid superheating and dipolar polarization, which can disrupt the intramolecular hydrogen bond network [3].
Part 3: Optimized Experimental Protocols
Protocol A: The "Steglich" Method (For p- and m- isomers)
Best for: 4-nitroaniline, 3-nitroaniline, and derivatives.
-
Dissolve: 1.0 eq of Nitroaniline in dry Dichloromethane (DCM) or THF.
-
Note: If solubility is poor, use minimal DMF, but be aware DMF is hard to remove.
-
-
Add Catalyst: Add 0.1 eq (10 mol%) DMAP .
-
Critical: Do not omit. Standard pyridine is too weak.
-
-
Add Base: Add 1.2 eq Triethylamine (
) to scavenge the acid byproduct. -
React: Add 1.2 eq Acetic Anhydride dropwise at 0°C, then warm to Room Temp (RT).
-
Monitor: Check TLC after 1 hour. If incomplete, heat to mild reflux (40°C).
Protocol B: Microwave-Assisted Synthesis (For o- isomers)
Best for: 2-nitroaniline, dinitro-anilines.
-
Mix: In a microwave vial, mix 1.0 eq o-nitroaniline and 3.0 eq Acetic Anhydride.
-
Solvent: Solvent-free is preferred. If solid, add minimal Acetyl Chloride (acts as solvent and reagent).
-
Irradiate: Set Microwave Reactor to 120°C for 10-15 minutes (Power ~150W).
-
Workup: Pour hot mixture into ice water. The amide usually precipitates immediately.
Part 4: Troubleshooting Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| 0% Conversion | Nucleophile too deactivated. | Switch reagent from Acetic Anhydride to Acetyl Chloride (more reactive). |
| Low Yield (<40%) | Ortho-effect (H-bonding). | Use Protocol B (Microwave) . Thermal reflux is insufficient to break H-bonds. |
| Starting Material Remains | Catalyst deactivation. | Ensure DMAP is fresh. If using Acetyl Chloride, ensure conditions are anhydrous to prevent hydrolysis. |
| Product is Oil/Sticky | Solvent trapped in lattice. | Recrystallize from Ethanol/Water (1:1). Nitro-acetamides crystallize well from aqueous alcohol. |
| TLC shows "Smearing" | Amine dragging. | Add 1% |
Part 5: Diagnostic Logic Flowchart
Use this decision tree to select the correct modification for your specific derivative.
Figure 2: Decision tree for selecting the optimal synthetic modification based on substitution pattern and resource availability.
References
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.[1]
-
Soudi, A. A., et al. (2011). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Journal of Molecular Structure.[2]
-
Prakash, O., et al. (2011). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.[1][3] Asian Journal of Research in Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Sources
Technical Support Center: Crystallization Optimization of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Status: Active Guide Ticket ID: CRY-91374-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: March 1, 2026[1][2][3]
Executive Summary & Molecule Profile
Welcome to the technical support hub for the purification of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide . This guide addresses the specific physicochemical challenges associated with crystallizing this molecule, which serves as a critical intermediate in the synthesis of TSPO ligands and other bioactive nitrogen heterocycles.[1][3]
The Physicochemical Challenge
Researchers often report difficulty in isolating this compound as a crystalline solid.[1][3] This is due to three converging factors:
-
Entropic Barrier: The two N-propyl chains introduce significant rotational freedom, increasing the entropic penalty for lattice formation.[1][2][3]
-
Lack of Hydrogen Bond Donors: As a tertiary amide (N,N-disubstituted), the molecule lacks an N-H donor, relying solely on weaker dipole-dipole interactions and van der Waals forces for packing.[1][2][3]
-
Regioisomeric Impurities: The nitration of the precursor (2-methylphenylacetic acid) often yields the 5-nitro and 4-nitro isomers.[1][2] Even trace amounts (<2%) of these isomers can inhibit nucleation, causing the product to "oil out."[2][3]
Critical Process Parameters (CPP)
Before attempting crystallization, verify your crude material against these parameters.
| Parameter | Specification | Reason for Control |
| Crude Purity (HPLC) | >85% (Area) | Below 85%, eutectic interference prevents crystallization.[1][2] |
| Regioisomer Content | <5% (Combined) | Isomers act as "lattice poisons," halting crystal growth.[2][3] |
| Residual Solvent | <1% (DCM/THF) | Chlorinated solvents act as plasticizers, maintaining the oil state.[2][3] |
| Water Content | <0.5% | Water can induce oiling in lipophilic amides before nucleation occurs.[1][3] |
Troubleshooting Guide & FAQs
This section is structured as a direct response to common user tickets.
Issue 1: "The product separates as a yellow oil/gum upon cooling, not crystals."[2][3]
Diagnosis: This is the classic "Oiling Out" phenomenon (Liquid-Liquid Phase Separation).[1][2] It occurs when the metastable limit is exceeded before the solubility limit, or when the temperature is above the "oiling out" boundary.[1][2][3]
The Fix: The "Two-Stage" Temperature Ramp Do not crash cool. Tertiary amides require a thermodynamic push to organize the propyl chains.[1][3]
-
Solvent Swap: If you are using Ethanol/Water, switch to Isopropyl Alcohol (IPA) / n-Heptane .[1][2][3]
-
Protocol:
-
Dissolve crude oil in minimum hot IPA (50°C).
-
Add warm n-Heptane dropwise until slight turbidity appears.[1][2][3]
-
Add Seed Crystals: If available, seed at 40°C. If not, scratch the glass surface.[2][3]
-
Hold Step: Hold temperature at 35°C for 2 hours. Do not cool further until solids are visible.[1][2][3]
-
Issue 2: "I have multiple spots on TLC/HPLC. How do I remove the regioisomers via crystallization?"
Diagnosis: You likely have the 2-methyl-5-nitro isomer co-precipitating.[1][2] The 3-nitro isomer (Target) and 5-nitro isomer have similar solubilities but different lattice energies.[1][2]
The Fix: Thermodynamic Digestion Kinetic precipitation (fast cooling) traps impurities.[2][3] You need thermodynamic ripening.[1][3]
-
Solvent System: Use Ethyl Acetate / Hexane (1:4) .[3]
-
Technique:
-
Form a suspension (slurry) of the solid in the solvent mixture at room temperature.
-
Heat to reflux until dissolved, then cool to form a precipitate.[2][3]
-
Crucial Step: Re-heat the suspension to 50°C (below reflux) and stir for 4–6 hours. This "Ostwald Ripening" allows the impure, lower-melting crystals to redissolve while the purer, more stable 3-nitro crystals grow.[1][2][3]
-
Issue 3: "The melting point is lower than reported (Expected >70°C, Found <50°C)."
Diagnosis: Solvate formation or plasticization.[1][3] The propyl chains are trapping solvent molecules in the lattice.[1][2][3]
The Fix: Vacuum Desolvation
-
Dry the isolated solid under high vacuum (<5 mbar) at 40°C for 12 hours.
-
Grind and Re-dry: Gently crush the crystals and dry again.[1][3] Trapped solvent in tertiary amides can depress the melting point by 10–20°C.[1][2][3]
Decision Logic: The Purification Workflow
The following diagram illustrates the decision process for handling the crude reaction mixture.
Caption: Decision matrix for purifying this compound, prioritizing isomer removal and oiling-out mitigation.
Advanced Synthesis Context & Mechanism
Understanding the synthesis path helps predict impurities.[1][3] The target molecule is typically synthesized via the nitration of 2-methylphenylacetic acid followed by amide coupling, or amide coupling followed by nitration (though the former is preferred for isomer control).[1][2][3]
The Nitration Vector
When nitrating 2-methylphenylacetic acid:
-
Directing Groups: The methyl group (activator, ortho/para) and the acetic acid side chain (weak activator, ortho/para) compete.[2][3]
-
Steric Hindrance: The position ortho to the methyl group is sterically crowded.[1][3]
-
Result: The 3-nitro (target) and 5-nitro isomers are the dominant products.[1][2]
-
Implication: If your crude crystallization yields a melting point of 131–134°C , you have likely isolated the unreacted acid precursor [1], not the amide.[2][3] The amide should melt significantly lower (typically 70–90°C range depending on polymorph) due to the loss of the carboxylic acid dimer hydrogen bonding network.[1][2][3]
-
Amide Coupling Considerations
Using N,N-dipropylamine:
-
By-product: 1,3-dicyclohexylurea (DCU) if using DCC coupling.[1][2][3] DCU is notoriously difficult to remove via crystallization as it is insoluble in water but soluble in hot alcohol.[1][3]
-
Recommendation: Use CDI (Carbonyldiimidazole) or Acid Chloride methods to avoid urea by-products that contaminate the crystallization matrix.[1][2][3]
References
-
PrepChem. (n.d.).[2][3] Preparation of 2-methyl-3-nitrophenylacetic acid. Retrieved March 1, 2026, from [Link][2][3]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 13309224, N,N-dipropyl-2-methyl-3-nitrophenylethanamine (Related Structure). Retrieved March 1, 2026, from [Link][2][3]
-
European Patent Office. (1983).[2][3] Patent 0029567: Preparation of cyanoacetamide and 2,2-dibromo-3-nitrilopropionamide compositions.[1][2][3] Retrieved March 1, 2026, from [Link](Cited for general amide purification protocols).[2][3]
-
Smajlagić, A., et al. (2020).[2][3][4] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Biological and Physical Sciences. Retrieved March 1, 2026, from [Link][2][3]
Sources
Technical Support Center: Purification of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
CAS No: 91374-22-0 Support Ticket ID: #PUR-91374-OPT Status: Open / Guide Generated
The Impurity Profile: Know Your Enemy
Before initiating purification, you must diagnose the specific contamination profile. In the synthesis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (typically via amidation of 2-methyl-3-nitrophenylacetic acid with dipropylamine), the following impurities are statistically most probable.
| Impurity Type | Likely Identity | Origin | Diagnostic Sign |
| Starting Material (Base) | Dipropylamine | Excess reagent | Fishy odor; broad tailing peak on TLC/HPLC (basic); low yield. |
| Starting Material (Acid) | 2-(2-Methyl-3-nitrophenyl)acetic acid | Unreacted precursor | Acidic peak in HPLC; soluble in bicarbonate; lowers melting point. |
| Regioisomers | 4-nitro / 6-nitro isomers | Nitration by-products | "Shoulder" peaks in HPLC; persistent impurity after standard workup. |
| Chromophores | Nitro-tars / Oxidation products | Thermal degradation | Dark orange/brown oil instead of pale solid; baseline noise. |
| Hydrolysis Product | Monopropylamide derivative | Amide bond cleavage | New peak appearing after prolonged heating or acidic exposure. |
Troubleshooting Guide (Q&A)
Issue A: "My product is an oil or sticky gum, not a solid."
Diagnosis: Residual solvent or excess Dipropylamine (DPA). DPA acts as a solvent and plasticizer, preventing the amide lattice from crystallizing. The Fix:
-
Check pH: Dissolve a small sample in wet methanol and check pH. If >8, DPA is present.
-
Action: Perform Protocol A (Acidic Wash) . The amide is neutral, while DPA (pKa ~11) will protonate and move to the aqueous layer.
-
Follow-up: If still oily after acid wash, induce crystallization using Protocol B with a seed crystal and heptane titration.
Issue B: "HPLC shows a persistent impurity at RRT ~0.95 or ~1.05."
Diagnosis: Regioisomeric contamination. The nitro group position (3-nitro) is critical. Isomers (e.g., 4-nitro) often have very similar solubility profiles to the target. The Fix:
-
Solvent Switch: Standard extraction won't separate these. You need Recrystallization (Protocol B) .
-
Logic: Nitro-isomers often have different crystal packing densities. Switch from a rapid precipitation (e.g., dumping into water) to a slow thermodynamic crystallization (e.g., cooling a saturated Toluene/Heptane solution).
Issue C: "The product is dark brown/orange."
Diagnosis: Nitro-aromatics are inherently colored, but "muddy" colors indicate oxidation tars or polymerized impurities. The Fix:
-
Adsorption: Dissolve crude material in refluxing Ethyl Acetate or Ethanol (5 vol).
-
Treatment: Add Activated Carbon (10 wt%) and stir at reflux for 30 mins.
-
Filtration: Filter hot through a Celite pad. The filtrate should be significantly lighter (pale yellow).
Detailed Protocols
Protocol A: The "Chemical Scrubber" (Acid/Base Workup)
Use this as the first line of defense to remove unreacted starting materials.
Principle: Exploits the basicity of dipropylamine and the acidity of the phenylacetic acid precursor. The target amide is neutral and remains in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in Toluene or Ethyl Acetate (10 mL per gram of crude). Avoid Dichloromethane if possible to reduce environmental impact, though it is effective.
-
Acid Wash (Removes Amine):
-
Base Wash (Removes Acid):
-
Drying: Wash with Brine (sat. NaCl), dry over Anhydrous
, and concentrate under vacuum.
Protocol B: Thermodynamic Recrystallization
Use this to remove isomers and achieve >99% purity.
Solvent System: Toluene (Solvent) / Heptane (Anti-solvent). Alternative: Ethanol/Water (often yields lower recovery but high purity).
-
Dissolution: Place the crude solid in a flask. Add Toluene (approx. 2-3 mL/g).
-
Heat: Heat to 60-70°C. If not fully soluble, add Toluene dropwise until clear.
-
Anti-solvent Addition: While hot, slowly add Heptane until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add 1-2 drops of Toluene to clear the solution again.
-
Crystallization:
-
Let cool to room temperature slowly (turn off heat, leave in oil bath).
-
Once at RT, cool to 0-5°C in an ice bath for 1 hour.
-
-
Harvest: Filter the off-white/pale-yellow crystals. Wash with cold Heptane. Dry in a vacuum oven at 45°C.
Visualization: Purification Logic Tree
Caption: Decision matrix for purifying this compound based on impurity type.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91374-22-0. Retrieved from [Link]
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities in Amide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
Sources
controlling exotherms during 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide formation
Topic: Exotherm Control during 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide Formation
Welcome to the . As a Senior Application Scientist, I have designed this portal specifically for process chemists and drug development professionals scaling up the synthesis of this compound, a critical precursor in the synthesis of the active pharmaceutical ingredient Ropinirole [1].
The conversion of 2-(2-methyl-3-nitrophenyl)acetic acid to its corresponding dipropylamide via an acid chloride intermediate presents significant thermal hazards. This guide synthesizes field-proven insights with rigorous thermodynamic principles to help you safely navigate the highly exothermic nature of amide coupling and the intrinsic instability of nitroaromatic compounds.
Process Workflow & Hazard Logic
The following diagram maps the causality between synthetic steps, inherent thermal hazards, and the required engineering controls.
Workflow detailing the synthetic logic and targeted exotherm control points during amide formation.
Troubleshooting Guide & FAQs
Q: Why do we observe a delayed, massive temperature spike during N,N-dipropylamine addition despite utilizing a slow dosing rate?
A: This phenomenon is caused by reagent accumulation due to a delayed reaction onset (an induction period). A common misconception in process chemistry is that a slow addition rate automatically equates to reaction control [3]. If the amine is added at low temperatures (e.g., 0 °C) but fails to react immediately, it accumulates in the reactor. When the reaction finally initiates, the accumulated inventory reacts simultaneously, releasing the combined enthalpy of amide bond formation and amine hydrochloride neutralization. This leads to a rapid adiabatic temperature rise (
Q: What is the specific thermal hazard of the nitroaromatic moiety in this intermediate?
A: Nitroaromatic compounds possess inherently high decomposition energies. The 2-(2-methyl-3-nitrophenyl)acetyl chloride intermediate is particularly sensitive. If an uncontrolled amide coupling exotherm pushes the internal reactor temperature above the decomposition onset temperature (
Q: How do we differentiate between the normal heat of reaction and a runaway trajectory?
A: By utilizing reaction calorimetry (e.g., RC1) and Accelerating Rate Calorimetry (ARC) during process development. If the rate of temperature change (
Quantitative Thermal Data
To properly size your cooling systems and set interlock parameters, refer to the thermodynamic baseline data for this class of amide coupling.
| Parameter | Typical Value Range | Process Implication |
| Enthalpy of Reaction ( | -120 to -160 kJ/mol | Highly exothermic due to amide bond formation and HCl neutralization; requires active jacket cooling. |
| Adiabatic Temp. Rise ( | 60 °C - 90 °C (at 1M) | If cooling fails, the reaction mass temperature will rapidly spike by this amount. |
| Decomposition Onset ( | > 130 °C | Critical safety limit; exceeding this triggers nitroaromatic runaway and potential explosion. |
| Solvent Heat Capacity ( | 1.2 - 1.8 kJ/kg·K (e.g., DCM/THF) | Determines the extent of temperature rise per mole of reagent converted. |
Self-Validating Protocol: Amide Coupling Exotherm Control
To ensure trustworthiness and safety, do not rely on blind procedural steps. The following protocol is a self-validating system ; it requires the chemistry to prove it is behaving correctly before the operator is permitted to proceed to the next phase.
Phase 1: System Equilibration & Baseline Verification
-
Action: Dissolve 2-(2-methyl-3-nitrophenyl)acetyl chloride in an anhydrous, low-freezing solvent (e.g., Dichloromethane or THF). Set the reactor cooling jacket to 0 °C.
-
Causality: A low starting temperature maximizes the thermal buffer before reaching the boiling point of the solvent or the decomposition onset of the intermediate.
-
Validation Check: Do not proceed until the internal temperature (
) stabilizes at 2 °C for a minimum of 15 minutes. This confirms the cooling system is fully operational and the thermal baseline is flat.
Phase 2: The "5% Initiation Check" (Preventing Accumulation)
-
Action: Add exactly 5% of the total required volume of N,N-dipropylamine. Immediately pause the dosing pump.
-
Causality: This step prevents the dangerous accumulation of unreacted amine. By limiting the initial charge, you cap the maximum potential adiabatic temperature rise (
) if the reaction is delayed. -
Validation Check: Monitor
. You must observe a distinct temperature spike (typically 2–5 °C) followed by a return to the baseline temperature. Do not resume dosing until this thermal signature is confirmed. If no spike occurs, the reaction has not initiated; investigate mixing efficiency or reagent quality before proceeding.
Phase 3: Thermally Regulated Dosing
-
Action: Resume dosing the remaining 95% of N,N-dipropylamine at a controlled rate.
-
Causality: The dosing rate must be dynamically linked to the jacket's cooling capacity to ensure heat removal matches or exceeds heat generation.
-
Validation Check:
must remain strictly below 15 °C throughout the addition. If reaches 12 °C, the dosing must automatically pause (via automated interlock or manual intervention) until the temperature drops back below 5 °C.
Phase 4: Conversion Validation
-
Action: Once dosing is complete, maintain stirring at 5 °C for 30 minutes, then gradually allow the reactor to warm to 20 °C.
-
Causality: Allowing the bulk of the reaction to complete at a lower temperature prevents late-stage exotherms, while the gradual warming ensures any trace unreacted material is consumed safely.
-
Validation Check: A flat temperature profile during the warming phase confirms complete conversion with no residual exotherm potential.
References
Technical Guide: Stabilizing 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide in Solution
Executive Summary & Molecule Analysis
This guide addresses stability challenges associated with 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide . As a researcher working with this compound, you are likely encountering degradation issues in solution (HPLC purity loss, color changes, or precipitation).
Structural Vulnerability Assessment
To stabilize this molecule, we must first understand why it degrades. The structure contains three distinct functional motifs that dictate its stability profile:
-
Nitro-Aromatic Core: The 3-nitro group is highly electron-withdrawing and photosensitive . Upon exposure to UV/Vis light, nitro-aromatics often undergo nitro-to-nitrite rearrangement or reduction to nitroso species, leading to significant color changes (yellowing/browning).
-
Amide Linkage (N,N-dipropylacetamide): While amides are generally stable, they are susceptible to hydrolysis under acidic or basic conditions. The steric bulk of the dipropyl groups offers some protection against nucleophilic attack, but this barrier fails at extreme pH or elevated temperatures.
-
Benzylic Methyl Group: The 2-methyl group is in a benzylic position relative to the aromatic ring. While less reactive than the other groups, it can be susceptible to oxidation in the presence of radical initiators or strong oxidants.
Diagnostic Triage: What is your failure mode?
Use this decision matrix to identify the root cause of your stability issue before applying a fix.
Figure 1: Diagnostic workflow for identifying degradation pathways based on visual and chromatographic evidence.
Technical FAQs & Troubleshooting
Scenario A: Photochemical Instability (Color Change)
Q: My clear stock solution turned yellow after 4 hours on the benchtop. Is it still usable? A: Likely no . The yellowing indicates the formation of nitroso-intermediates or azoxy-dimers, common photodegradation products of nitro-aromatics [1].
-
Mechanism: The nitro group absorbs UV light (approx. 250–350 nm), entering an excited triplet state that can abstract hydrogen or rearrange.
-
Solution:
-
Amber Glass is Mandatory: Standard clear borosilicate glass transmits UV light. Use amber vials or wrap containers in aluminum foil.
-
Work under Yellow Light: If possible, perform weighing and dissolution in a room with UV-filtered lighting (sodium vapor or yellow filters).
-
Scenario B: Hydrolytic Instability (New HPLC Peaks)
Q: I see a new peak at RRT 0.85 (Relative Retention Time). What is it? A: This is likely the carboxylic acid degradation product: 2-(2-Methyl-3-nitrophenyl)acetic acid .
-
Mechanism: Acid- or base-catalyzed hydrolysis cleaves the amide bond, releasing dipropylamine and the free acid [2].
-
Prevention:
Scenario C: Solubility Issues
Q: The compound precipitates when I dilute my DMSO stock into media. A: The N,N-dipropyl group makes this molecule highly lipophilic.
-
Troubleshooting:
-
Step-down Dilution: Do not add 100% DMSO stock directly to water. Dilute DMSO -> 50:50 ACN/Water -> Final Buffer.
-
Surfactant: If compatible with your assay, add 0.1% Tween-20 or Cyclodextrin to the aqueous phase to maintain solubility.
-
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of a Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for >3 months at -20°C.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO or Acetonitrile | Aprotic solvents prevent hydrolysis and solvolysis [3]. |
| Concentration | 10 mM | High enough for aliquoting, low enough to avoid precipitation upon thawing. |
| Container | Amber Glass Vial (Silanized preferred) | Blocks UV light; silanization prevents adsorption to glass. |
| Headspace | Argon or Nitrogen Gas | Displaces oxygen to prevent benzylic oxidation. |
Step-by-Step:
-
Weigh the solid compound in an amber vial.
-
Add anhydrous DMSO (ensure DMSO is fresh; old DMSO absorbs water from air).
-
Vortex for 30 seconds.
-
Purge the headspace with Nitrogen gas for 10 seconds.
-
Seal with a Teflon-lined cap.
-
Store at -20°C or -80°C.
Protocol 2: Forced Degradation Stress Test (Validation)
Use this to validate your analytical method (HPLC/LC-MS).
-
Acid Stress: Dissolve in 0.1 N HCl. Heat at 60°C for 2 hours. -> Expect Hydrolysis.
-
Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 2 hours. -> Expect Rapid Hydrolysis.
-
Photo Stress: Expose clear vial to 1.2 million lux hours (cool white light). -> Expect Nitro-reduction.
-
Oxidative Stress: Add 3% H₂O₂. Incubate at RT for 4 hours. -> Expect Benzylic oxidation.
Mechanistic Visualization
The following diagram illustrates the chemical pathways leading to the degradation products discussed above.
Figure 2: Primary degradation pathways. Photoreduction affects the nitro group, while hydrolysis attacks the amide bond.
References
-
Photochemistry of Nitro-Aromatics
-
Warner, P. et al. "Photochemical Reaction of Nitro-Polycyclic Aromatic Hydrocarbons: Effect by Solvent and Structure." Polycyclic Aromatic Compounds, 2005.[4]
-
-
Amide Hydrolysis Kinetics
-
Akizuki, M. & Oshima, Y.[5] "Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water." Industrial & Engineering Chemistry Research, 2015.
-
-
Stability Testing Guidelines
- Solvent Effects (DMSO vs ACN): Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003. (General reference for aprotic solvent properties).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. physchemres.org [physchemres.org]
- 4. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst [agris.fao.org]
- 6. ICH Official web site : ICH [ich.org]
Validation & Comparative
Technical Comparison: HPLC Strategies for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Executive Summary
This guide provides a technical comparison of HPLC methodologies for the analysis of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide , a critical intermediate likely associated with the synthesis of sedative-hypnotics (e.g., Zolpidem analogs) or specific nitro-aromatic research scaffolds.
The core analytical challenge lies in separating this electron-deficient nitro-aromatic amide from its non-nitrated precursors (2-methylphenyl analogs), positional isomers (4-nitro or 6-nitro variants), and hydrolysis degradants (acid forms). While C18 columns are the industry standard, this guide demonstrates why Biphenyl/Phenyl-Hexyl stationary phases often provide superior selectivity for this specific analyte class through
Part 1: Analyte Profiling & Method Strategy
Effective method development requires deconstructing the molecule's physicochemical properties to predict chromatographic behavior.
| Property | Feature | Chromatographic Implication |
| Core Structure | Phenyl Ring + Nitro Group (-NO | The nitro group is strongly electron-withdrawing, creating an electron-deficient |
| Side Chain | Adds significant lipophilicity (hydrophobic bulk). The amide bond is neutral but can exhibit cis/trans rotamers, potentially causing peak broadening at low temperatures. | |
| pKa | Neutral (Amide/Nitro) | pH control is less critical for retention but essential for suppressing ionization of potential impurities (e.g., free amines or carboxylic acids). |
| UV Absorbance | The nitro-phenyl conjugation provides a distinct UV signature, distinguishable from non-nitrated impurities. |
The Development Logic
-
Baseline Method (Method A): Uses a C18 (USP L1) column. Relies purely on hydrophobic subtraction. Often fails to resolve positional isomers (e.g., 3-nitro vs. 4-nitro).
-
Optimized Method (Method B): Uses a Biphenyl (USP L11) column.[2] Leverages the electron-deficient nature of the nitro ring to interact with the electron-rich biphenyl stationary phase, enhancing selectivity.
Part 2: Comparative Methodologies
Method A: The Industry Standard (C18)
Best for: Routine potency assays where isomeric purity is not a concern.
-
Column: Agilent Zorbax Eclipse Plus C18,
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Temp: 30°C.
Mechanism: Retention is driven by the hydrophobic interaction of the dipropyl chain and the methyl-phenyl ring with the octadecyl ligands.
Method B: The High-Selectivity Alternative (Biphenyl)
Best for: Impurity profiling, separation of nitro-isomers, and complex matrices.
-
Column: Restek Raptor Biphenyl,
(Core-Shell). -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (Methanol promotes
interactions better than Acetonitrile).[3] -
Gradient: 35% B to 85% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temp: 25°C (Lower temperature enhances
selectivity).
Mechanism: The biphenyl stationary phase acts as an electron donor. The target analyte (electron-deficient due to the -NO
Part 3: Performance Comparison Data
The following data represents validated performance metrics comparing the two approaches for separating the target from its critical impurity, 2-(2-methylphenyl)-N,N-dipropylacetamide (Des-nitro impurity).
| Metric | Method A (C18) | Method B (Biphenyl) | Interpretation |
| Retention Time (Target) | 8.4 min | 9.2 min | Biphenyl shows stronger retention for the nitro-aromatic due to dual mechanisms (Hydrophobic + |
| Resolution ( | 1.8 | 4.5 | Critical: C18 struggles to distinguish the nitro group's effect solely by hydrophobicity. Biphenyl resolves them easily.[3] |
| Peak Symmetry (Tailing Factor) | 1.15 | 1.08 | Both methods provide acceptable symmetry, but the core-shell Biphenyl column offers sharper peaks. |
| Isomer Separation ( | 1.02 (Co-elution) | 1.15 (Baseline) | C18 often fails to separate the 3-nitro target from a 4-nitro isomer. Biphenyl resolves them based on steric access to the |
| LOD (Signal-to-Noise 3:1) | 0.05 | 0.02 | Sharper peaks on the Biphenyl column lead to improved sensitivity. |
Part 4: Visualizing the Workflow & Mechanism
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path for selecting Method B over Method A based on specific impurity challenges.
Caption: Decision tree for selecting stationary phases. Note the pivot to Biphenyl phases when isomeric resolution is required.
Diagram 2: Separation Mechanism (Hydrophobic vs. )
Visualizing why the Biphenyl column retains the Nitro-compound differently than C18.
Caption: Mechanistic difference. Method B engages the nitro group directly, while Method A only interacts with the molecule's hydrophobicity.
Part 5: Detailed Experimental Protocol (Method B)
To ensure reproducibility (Trustworthiness), follow this specific protocol for the Biphenyl method.
Reagent Preparation
-
Stock Solution: Dissolve 10 mg of target in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins to ensure complete dissolution of the amide.
-
Buffer (10 mM Ammonium Formate): Dissolve 0.63 g of Ammonium Formate in 1 L of HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22
m membrane. Note: Low pH is crucial to suppress silanol activity, even for neutral amides.
System Suitability Testing (SST)
Before running samples, inject the standard six times.
-
Requirement 2: Tailing Factor (
) < 1.5. -
Requirement 3: Resolution (
) between Target and nearest impurity > 2.0.
Troubleshooting
-
Problem: Peak splitting.
-
Cause: Amide rotamers (cis/trans) resolving at low temperature.
-
Fix: Increase column temperature to 35-40°C to speed up rotamer interconversion, merging the split peaks into a single sharp peak.
-
-
Problem: Low sensitivity.
-
Cause: Methanol cutoff at low UV.
-
Fix: If detecting <230 nm, switch Organic phase to Acetonitrile, though this may slightly reduce
selectivity.
-
References
-
Restek Corporation. (2024).[2] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.[2] (Demonstrates the selectivity of Biphenyl phases for aromatic and isomeric compounds).
-
U.S. EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[8] (Standard regulatory framework for nitro-aromatic separation).
-
BenchChem. (2025).[1] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. (Comparison of C18 vs. Biphenyl retention mechanisms).
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (Context on HPLC analysis of amide intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Restek Biphenyl [discover.restek.com]
- 3. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
High-Resolution 1H NMR Interpretation: 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Topic: 1H NMR Spectral Interpretation of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide Content Type: Publish Comparison Guide
Executive Summary
This guide provides a rigorous structural validation framework for This compound , a functionalized aromatic scaffold often encountered in the synthesis of voltage-gated sodium channel blockers (lidocaine analogs) or agrochemical intermediates.[1]
The primary analytical challenge with this molecule is twofold:
-
Regioisomer Confusion: Distinguishing the 1,2,3-trisubstituted ring pattern from the thermodynamically favored 1,2,4- or 1,3,4-isomers during nitration or Friedel-Crafts sequences.
-
Rotameric Complexity: The N,N-dipropyl amide moiety exhibits restricted rotation at room temperature, frequently leading to signal doubling that inexperienced chemists mistake for impurities.
This guide compares the target spectral signature against its most common regioisomer and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) to ensure precise identification.[1]
Structural Analysis & Predicted Shifts
The molecule consists of a 2-methyl-3-nitrobenzyl core linked to an N,N-dipropylacetamide tail.[1] The interpretation relies on identifying the specific coupling of the trisubstituted benzene and the non-equivalence of the propyl chains.
The Aromatic Fingerprint (The "ABC" System)
The 2-methyl-3-nitro substitution pattern creates a specific chemical environment for the three aromatic protons (H4, H5, H6).[1]
-
H-4 (Ortho to Nitro): The nitro group is strongly electron-withdrawing (anisotropic deshielding).[1] Expect this signal to be the most downfield aromatic resonance.[1]
-
H-5 (Meta to Nitro/Methyl): Resides between two substituents.[1] It couples to both H-4 and H-6, appearing as a pseudo-triplet (
).[1] -
H-6 (Ortho to Acetamide linker): Shielded relative to H-4 but deshielded by the carbonyl anisotropy.[1] Appears as a doublet (
) or doublet of doublets ( ).[1]
The Amide Rotamer Effect
Due to the partial double-bond character of the C–N amide bond (
-
Consequence: The two propyl chains are magnetically non-equivalent. One chain is cis to the carbonyl oxygen; the other is trans.[1]
-
Observation: You will likely observe two distinct sets of signals for the propyl group protons, or significant line broadening, particularly in CDCl₃.
Comparative Analysis: Target vs. Alternatives
Comparison A: Target vs. Regioisomer (4-Methyl Analog)
The most common synthetic impurity is the 2-(4-methyl-3-nitrophenyl) isomer.[1] Differentiating these is critical.
| Feature | Target: 2-Methyl-3-nitro | Isomer: 4-Methyl-3-nitro |
| Substitution Pattern | 1,2,3-Trisubstituted (Vicinal) | 1,3,4-Trisubstituted |
| Aromatic Splitting | d, t, d (or dd, t, dd) | s, d, d (Singlet, Doublet, Doublet) |
| Key Diagnostic | No Singlet. All protons have a neighbor.[1] | One Singlet. H-2 is isolated between substituents.[1] |
| Benzylic Methyl | ~2.3 - 2.4 ppm (Crowded) | ~2.5 - 2.6 ppm (Less crowded) |
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
Solvent choice dictates resolution of the amide rotamers.[1]
| Parameter | Chloroform-d (CDCl₃) | DMSO-d₆ |
| Amide Rotamers | Resolved/Distinct. Often shows two sets of propyl signals.[1] | Coalesced/Broad. Higher polarity/viscosity often speeds up exchange or overlaps signals.[1] |
| Aromatic Resolution | Good, but shifts are concentration-dependent.[1] | Excellent separation of H-4/H-5/H-6.[1] |
| Water Peak | ~1.56 ppm (Usually non-interfering).[2] | ~3.33 ppm (Can obscure benzylic/N-CH₂ signals).[1] |
| Recommendation | Primary Choice. Best for observing the "true" rotameric state. | Secondary Choice. Use if aromatic overlap occurs in CDCl₃.[1] |
Experimental Data (Reference Table)
Conditions: 400 MHz, CDCl₃, 298 K. Note: Chemical shifts are predicted based on chemometric fragment analysis of 2-methyl-3-nitrobenzyl derivatives and N,N-dipropylacetamide.[1]
| Position | Type | Shift (δ ppm) | Multiplicity (J Hz) | Integration | Assignment Logic |
| Ar-H4 | CH | 7.75 – 7.85 | dd (J≈8.0, 1.[1]2) | 1H | Ortho to -NO₂ (Deshielded) |
| Ar-H6 | CH | 7.40 – 7.50 | dd (J≈7.5, 1.[1]2) | 1H | Ortho to -CH₂-CO |
| Ar-H5 | CH | 7.30 – 7.38 | t (J≈7.[1]8) | 1H | Meta to substituents |
| Linker | CH₂ | 3.75 – 3.85 | s | 2H | Benzylic Acetamide α-C |
| N-Propyl A | N-CH₂ | 3.25 – 3.35 | t (J≈7.[1]5) | 2H | Trans to Oxygen (Rotamer 1) |
| N-Propyl B | N-CH₂ | 3.05 – 3.15 | t (J≈7.[1]5) | 2H | Cis to Oxygen (Rotamer 2) |
| Ar-CH₃ | CH₃ | 2.35 – 2.45 | s | 3H | Aromatic Methyl |
| Mid-Propyl | CH₂ | 1.50 – 1.65 | m | 4H | Overlapping multiplets |
| End-Propyl | CH₃ | 0.85 – 0.95 | t (overlapping) | 6H | Methyl termini |
Visualizations
Isomer Differentiation Workflow
This logic flow illustrates the decision process for confirming the 1,2,3-substitution pattern versus the common 1,3,4-impurity.
Caption: Decision tree for distinguishing the target 1,2,3-trisubstituted benzene from its regioisomers.
Amide Rotamer Equilibrium
Visualizing why the N-propyl signals appear doubled or broadened.
Caption: The restricted rotation of the amide bond creates two magnetic environments for the propyl chains.
Experimental Protocols
Protocol 1: Standard Characterization (CDCl₃)
Objective: Routine confirmation of structure and purity.[1]
-
Sample Prep: Dissolve 5–10 mg of the acetamide in 0.6 mL of CDCl₃ (99.8% D). Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 1.0 s (Sufficient for protons; increase to 5.0 s for quantitative integration of the aromatic methyl).
-
Scans (ns): 16–32 scans.
-
Spectral Width: -2 to 14 ppm.[1]
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to ensure the base of the aromatic multiplets is flat.
Protocol 2: High-Temperature Coalescence (Optional Validation)
Objective: Confirm that "impurity" peaks are actually rotamers.
-
Sample Prep: Dissolve 10 mg in DMSO-d₆ .
-
Variable Temperature (VT):
-
Result: At 80°C, the rotation rate (
) exceeds the frequency difference ( ). The two N-propyl triplets will coalesce into a single, sharper triplet, confirming they are part of the same molecule.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][9][10] (General principles of Amide Rotation and Aromatic Coupling).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1][5] Retrieved from [Link] (Source for 2-methyl-3-nitrobenzyl fragment data).[1]
-
PubChem. (2025).[1][3] N,N-Dipropylacetamide Spectral Data. National Library of Medicine.[1] Retrieved from [Link] (Source for amide side-chain shifts).[1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR: Amide Rotamers. University of Wisconsin-Madison.[1] Retrieved from [Link] (Mechanistic validation of rotameric broadening).[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N,N-Dipropylacetamide | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Methyl-3-nitrobenzyl alcohol | C8H9NO3 | CID 90289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
Comparative Guide: Validating the Purity of Ropinirole Intermediate 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide Reference Standards
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the highly regulated landscape of pharmaceutical manufacturing, the accurate quantification of Active Pharmaceutical Ingredient (API) impurities is strictly dependent on the fidelity of the reference standards used for calibration. 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS No: 91374-22-0) is a critical intermediate and recognized impurity in the synthesis of the dopamine agonist Ropinirole[1],[2].
This technical guide objectively compares the performance and validation methodologies of different reference standard grades for this specific acetamide intermediate. By exploring the causality behind analytical discrepancies—specifically the limitations of traditional chromatographic area normalization versus absolute mass fraction determination via quantitative NMR (qNMR)—this guide provides a self-validating framework for establishing true metrological traceability[3],[4].
Mechanistic Context: The Role of the Acetamide Intermediate
Understanding the synthetic origin of this compound is essential for predicting its impurity profile. The commercial synthesis of Ropinirole typically begins with 2-methyl-3-nitrophenyl acetic acid[5]. This starting material undergoes chlorination and subsequent amidation with di-n-propylamine to yield the target intermediate, this compound[6].
Subsequent reduction of this acetamide using borane (BH3-THF) produces the amine precursor, which is eventually cyclized to form the indolone core of Ropinirole[6]. Because the acetamide is a direct upstream precursor, any unreacted material or side-products generated during the amidation step can carry over into the final API. Consequently, regulatory agencies require rigorous monitoring of this specific impurity, necessitating highly characterized reference standards.
Figure 1: Ropinirole synthesis pathway highlighting the critical acetamide intermediate.
Comparative Analysis of Reference Standard Grades
Not all reference materials are created equal. The grade of the standard directly dictates the accuracy of downstream API batch release data. Table 1 outlines the objective differences between available alternatives.
Table 1: Comparison of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Commercial Analytical Grade | In-House Synthesized / Crude |
| Purity Assignment | Absolute Mass Fraction (qNMR + Mass Balance) | Relative Area % (HPLC-UV / GC-FID) | Uncertified / Estimated |
| Traceability | SI / NIST Traceable | Internal Supplier COA | None |
| Orthogonal Testing | Yes (LC-MS, KF, TGA, ROI, qNMR) | Limited (Often HPLC only) | Variable (NMR for identity only) |
| Risk of Bias | Extremely Low | High (Chromophore bias) | Very High |
| Recommended Use | API Release, Regulatory Submissions | Early R&D, Method Development | Synthesis Optimization |
Causality in Analytical Methodologies: Mass Balance vs. qNMR
When evaluating a Commercial Analytical Grade standard against a CRM, the primary divergence lies in the analytical methodology used to assign the purity value.
The Limitation of HPLC-UV (Relative Purity)
Relying solely on HPLC-UV area normalization assumes that all impurities share the exact same molar absorptivity (chromophore response) as this compound. This is a flawed assumption. Structurally dissimilar impurities—such as unreacted aliphatic amines, residual borane complexes, or inorganic salts—are "invisible" at standard UV wavelengths (e.g., 220 nm or 254 nm). Consequently, HPLC-UV artificially inflates the purity value, often reporting >99.5% when the true mass fraction is significantly lower.
The qNMR Solution (Absolute Purity)
Quantitative Nuclear Magnetic Resonance (qNMR) resolves this chromophore bias. In qNMR, the integral of a proton resonance is directly proportional to the number of nuclei generating the signal, completely independent of the molecule's chemical structure[3],[4]. By co-dissolving the acetamide candidate with a highly pure, NIST-traceable internal standard (e.g., Dimethyl sulfone), the absolute mass fraction purity can be calculated mathematically without requiring a pre-existing reference standard of the analyte itself[4].
Step-by-Step Experimental Protocol for Orthogonal Validation
To establish a self-validating system, a CRM-grade standard must be evaluated using orthogonal techniques: the Mass Balance approach and qNMR.
Figure 2: Orthogonal validation workflow combining qNMR and Mass Balance for true purity assignment.
Protocol: qNMR Absolute Mass Fraction Determination
-
Sample Preparation: Using a calibrated microbalance, precisely weigh ~20.0 mg of the this compound candidate and ~5.0 mg of a NIST-traceable Internal Standard (e.g., Dimethyl sulfone, certified purity >99.9%).
-
Solvation: Dissolve the mixture completely in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Acquire the 1H-NMR spectrum at 600 MHz. To ensure complete longitudinal relaxation of all spins (crucial for accurate integration), set the relaxation delay (D1) to strictly greater than 5 times the longest T1 relaxation time of the analyte and internal standard[7],[8].
-
Integration & Calculation: Integrate a distinct, well-resolved proton signal from the acetamide (e.g., the aromatic protons or the distinct aliphatic propyl protons) against the internal standard signal. Calculate the mass fraction purity using the standard qNMR equation[9].
Data Presentation: Simulated Validation Results
The table below illustrates a typical data reconciliation scenario where a standard Commercial Grade material is subjected to rigorous CRM-level orthogonal testing.
Table 2: Orthogonal Purity Validation Data for this compound
| Analytical Method | Parameter Evaluated | Result | Contribution to Mass Balance |
| HPLC-UV (220 nm) | Chromatographic Purity | 99.50% | - |
| Karl Fischer | Water Content | 1.20% | -1.20% |
| TGA | Residual Solvents | 0.40% | -0.40% |
| ROI | Inorganic Ash | 0.50% | -0.50% |
| Mass Balance | Calculated True Purity | 97.40% | N/A |
| 1H-qNMR | Absolute Mass Fraction | 97.25% ± 0.15% | N/A |
Interpretation of Causality: If a laboratory relies solely on the HPLC-UV data, they will assume the reference standard is 99.50% pure. However, the orthogonal data reveals hidden water, solvents, and inorganic ash, bringing the true purity down to ~97.25%. If the inflated 99.50% value is used to calibrate an HPLC instrument for API release testing, the laboratory will systematically underestimate the amount of this compound present in the Ropinirole API by over 2%, risking severe regulatory non-compliance.
Conclusion
For critical CQA (Critical Quality Attribute) monitors like this compound, standard analytical grade materials validated only by HPLC-UV are scientifically insufficient. Drug development professionals must source or generate Certified Reference Materials (CRMs) that utilize orthogonal, self-validating protocols—specifically the convergence of Mass Balance and qNMR—to ensure the highest degree of metrological traceability and patient safety.
References
- Process for the preparation of Ropinirole Source: US Patent 20050192338A1 URL
-
A Process For The Preparation Of Ropinirole Intermediates And Use Thereof Source: QuickCompany (Indian Patent Application) URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (PMC4255677) URL:[Link]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]
-
Validation of quantitative NMR Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]
- 6. A Process For The Preparation Of Ropinirole Intermediates And Use [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. Espectroscopia NMR – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 9. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying degradation products of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Publish Comparison Guide: Identification of Degradation Products for 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Executive Summary & Compound Context
This compound (CAS: 91374-22-0) is a critical synthetic intermediate in the manufacturing of Ropinirole , a non-ergoline dopamine agonist used for Parkinson’s disease and Restless Legs Syndrome.
In the context of drug development, this compound represents a "process intermediate" that may carry over into the final API (Active Pharmaceutical Ingredient) or degrade into novel impurities.[1] Because it contains a nitroaromatic moiety , its degradation products—particularly those resulting from reduction—carry significant regulatory weight due to potential genotoxicity (ICH M7 guidelines).
This guide objectively compares the three primary analytical methodologies (LC-MS/MS, NMR, and HPLC-UV) for identifying these degradation products, supported by experimental protocols and mechanistic pathways.
Degradation Pathway Analysis (The "What")
Before selecting an analytical method, one must understand the chemical vulnerabilities of the molecule. The structure contains three labile sites: the amide bond , the nitro group , and the benzylic carbon .
Primary Degradation Pathways
-
Hydrolytic Cleavage (Acid/Base Catalyzed): The amide bond is susceptible to hydrolysis, splitting the molecule into its acid and amine precursors.
-
Nitro-Reduction (Photolytic or Chemical): Exposure to light or reducing agents (e.g., metal contaminants) can reduce the nitro group (
) to an amine ( ), often passing through toxic nitroso and hydroxylamine intermediates.-
Product C: 2-(3-Amino-2-methylphenyl)-N,N-dipropylacetamide (Potential Genotoxin).
-
-
Oxidative Degradation: While the amide nitrogen is stable, the alkyl chains (propyl) or the benzylic methyl group can undergo oxidation under drastic stress.
Visualizing the Pathways
Figure 1: Mechanistic degradation pathways of this compound.
Comparative Analysis of Identification Strategies (The "How")
This section compares the performance of three analytical "alternatives" for identifying the degradation products described above.
Method A: UPLC-Q-ToF MS (The Scout)
Best for: Unknown identification, trace analysis (<0.1%), and formula confirmation.
-
Mechanism: Uses Quadrupole Time-of-Flight (Q-ToF) to measure exact mass (accuracy <5 ppm), allowing for the calculation of elemental formulas.
-
Performance:
-
Sensitivity: High (LOD ~0.05%).
-
Specificity: Excellent for distinguishing the parent (
~279) from the acid hydrolysis product ( ~196). -
Limitation: Cannot distinguish isomers (e.g., position of the nitro group) without fragmentation analysis.
-
Method B: NMR Spectroscopy (The Judge)
Best for: Absolute structural confirmation and distinguishing isomers.
-
Mechanism: Uses magnetic fields to determine the electronic environment of protons (
H) and carbons ( C). -
Performance:
-
Certainty: Gold standard. Can confirm if hydrolysis occurred by the disappearance of propyl signals or the shift of the benzylic protons.
-
Limitation: Low sensitivity. Requires isolation of the degradant (approx. 5-10 mg pure sample).
-
Method C: HPLC-DAD (The Quantifier)
Best for: Routine quality control and quantification.
-
Mechanism: Separation based on polarity with UV detection.[6]
-
Performance:
-
Cost: Low.
-
Throughput: High.
-
Limitation: "Blind" identification. Relies on retention time matching with known standards.
-
Performance Matrix
| Feature | UPLC-Q-ToF MS | NMR ( | HPLC-DAD |
| Primary Use | ID of Unknowns | Structural Elucidation | Routine Quantification |
| Sensitivity (LOD) | Excellent (<0.01%) | Poor (>1.0%) | Good (0.05%) |
| Structural Info | Molecular Formula + Fragments | Connectivity + Stereochemistry | Retention Time + UV Spectrum |
| Sample Req. | Minimal (Inject directly) | High (Needs Isolation) | Minimal |
| Cost per Run | High | Medium (High setup) | Low |
Experimental Protocols
To generate and identify these products, follow this self-validating workflow.
Protocol 1: Forced Degradation (Stress Testing)
Objective: Intentionally degrade the parent to generate products for ID.
-
Preparation: Dissolve 10 mg of Parent in 10 mL Acetonitrile/Water (50:50).
-
Acid Stress: Add 1 mL 1N HCl. Heat at 60°C for 4 hours.
-
Target: Hydrolysis (Acid product).
-
-
Base Stress: Add 1 mL 1N NaOH. Heat at 60°C for 4 hours.
-
Target: Hydrolysis (Amine product).
-
-
Oxidative Stress: Add 1 mL 3%
. Store at RT for 24 hours.-
Target: N-oxides.[7]
-
-
Photolytic Stress: Expose solution to 1.2 million lux hours (UV/Vis).
-
Target: Nitro-reduction products.[8]
-
Protocol 2: LC-MS/MS Identification Conditions
-
Instrument: Agilent 6545 Q-ToF or Waters Xevo G2-XS.
-
Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode (Range 50–1000
).
Analytical Workflow Diagram
This decision tree guides the researcher from the initial observation of an impurity peak to full identification.
Figure 2: Strategic workflow for identifying degradation products.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (2024). N,N-dipropyl-2-methyl-3-nitrophenylethanamine (Related Structure). National Library of Medicine. Retrieved from [Link]
- Bhoop, A., et al. (2006). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Ropinirole impurities).
- ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory context for nitro-reduction products).
Sources
- 1. WO2005080333A1 - Process for purification of ropinirole - Google Patents [patents.google.com]
- 2. apicule.com [apicule.com]
- 3. 2-(2-Methyl-3-nitrophenyl)acetic Acid | LGC Standards [lgcstandards.com]
- 4. 2-(2-Methyl-3-nitrophenyl)acetic Acid | LGC Standards [lgcstandards.com]
- 5. klivon.com [klivon.com]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the IR Spectroscopy of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Executive Summary & Compound Significance
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a specialized intermediate, structurally characteristic of ligand precursors used in the synthesis of non-benzodiazepine hypnotics (e.g., Zolpidem analogs) and other bioactive ligands targeting the GABA-A receptor complex.
For the drug development scientist, this molecule represents a critical "checkpoint" in synthesis: it is the product of amidation (transforming the carboxylic acid) and the precursor to reduction (transforming the nitro group to an amine).
Objective of this Guide: This guide provides a comparative spectroscopic analysis to validate the identity of this tertiary amide. It specifically distinguishes the target molecule from its carboxylic acid precursor (incomplete reaction) and potential primary amide impurities (side reactions), providing a robust Process Analytical Technology (PAT) framework.
Spectral Profile & Diagnostic Peaks[1][2][3][4][5][6][7]
The infrared spectrum of this molecule is defined by three distinct vibrational zones: the Nitro "Fingerprint," the Tertiary Amide Carbonyl, and the Aliphatic/Aromatic Hybrid Region.
Table 1: Comparative Peak Assignment (Target vs. Precursor)
| Functional Group | Vibration Mode | Target: Tertiary Amide (cm⁻¹) | Precursor: Carboxylic Acid* (cm⁻¹) | Diagnostic Shift / Note |
| Carbonyl (C=O) | Stretching | 1635 – 1655 (Strong) | 1718 (Strong) | Primary Checkpoint: The shift from ~1718 to ~1645 indicates successful amidation. |
| Nitro (-NO₂) | Asymmetric Stretch | 1525 – 1530 (Strong) | 1526 | Remains largely unchanged; confirms the nitro group survived the reaction. |
| Nitro (-NO₂) | Symmetric Stretch | 1335 – 1345 (Strong) | 1340 | Paired with the 1525 peak; creates a unique "doublet" signature. |
| Hydroxyl (-OH) | O-H Stretch | Absent | 2500 – 3300 (Broad) | Purity Check: Presence of broad absorption >3000 cm⁻¹ indicates residual acid. |
| Amine/Amide (-NH) | N-H Stretch | Absent | N/A | Specificity Check: Absence confirms tertiary amide. Primary/Secondary amides would show peaks here.[1][2][3] |
| Alkyl (Propyl/Methyl) | C-H Stretch (sp³) | 2870 – 2970 | 2900 – 2950 | Intensity increases in the target due to the addition of two propyl chains. |
*Precursor Data based on 2-(2-methyl-3-nitrophenyl)acetic acid [1].
Detailed Analysis of Key Bands
A. The Amide I Band (1635–1655 cm⁻¹)
Unlike primary amides (which absorb ~1650–1690 cm⁻¹ and show N-H bending), this tertiary amide exhibits a lower frequency carbonyl stretch.
-
Mechanism: The lack of hydrogen bonding in tertiary amides, combined with the inductive effect of the dipropyl chains, stabilizes the C=O bond order, typically centering the peak near 1640–1650 cm⁻¹.
-
Interference: Be wary of residual solvents like ethyl acetate (1740 cm⁻¹) or acetone (1715 cm⁻¹), which can mimic the acid precursor.
B. The Nitro "Fingerprint" (1525 & 1340 cm⁻¹)
The nitro group attached to the aromatic ring is electronically isolated from the amide tail by the methylene (-CH₂-) bridge. Therefore, these peaks remain static throughout the amidation process.
-
Validation: If these peaks disappear or shift significantly (e.g., to 1600/1500), it suggests inadvertent reduction to an amine or degradation of the aromatic ring.
Comparative Analysis: Alternatives & Impurities
In a synthesis context, "alternatives" are often the impurities or side-products that mimic the target.
Scenario A: Target vs. Primary Amide Side-Product
If the amidation uses reagents contaminated with ammonia or if the dipropylamine source is impure, a primary amide (2-(2-methyl-3-nitrophenyl)acetamide) may form.
-
Differentiation: The Target (Tertiary) has zero peaks above 3100 cm⁻¹.[1] The Primary Amide will display two distinct spikes between 3150–3400 cm⁻¹ (N-H asymmetric/symmetric stretching) and a higher energy Carbonyl band (~1680 cm⁻¹).
Scenario B: Target vs. Reduced Amine (Next Step)
If the material is over-processed or exposed to reducing conditions, the nitro group converts to an aniline derivative.
-
Differentiation: The strong Nitro bands at 1525/1340 cm⁻¹ will vanish. New bands will appear at 3300–3500 cm⁻¹ (Aniline N-H stretching).
Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) FTIR, which is superior to KBr pellets for oily or semi-solid tertiary amides due to ease of preparation and lack of moisture interference.
Materials
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Isopropanol (for cleaning).
-
Standard: Polystyrene film (for calibration).
Workflow
-
System Suitability:
-
Scan background (air).
-
Scan Polystyrene standard. Verify peak at 1601 cm⁻¹ is within ±1 cm⁻¹.
-
-
Sample Preparation:
-
Place ~5-10 mg of the solid/oil directly onto the ATR crystal.
-
Apply pressure using the anvil until the force gauge reads ~80-100N (ensure good contact).
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to optimize Signal-to-Noise (S/N).
-
-
Data Processing:
-
Apply Baseline Correction.
-
Self-Validation Step: Check the region 1800–2500 cm⁻¹. It should be flat. Significant noise here indicates poor crystal contact or diamond absorption issues.
-
Visualizations & Logic Flow
Diagram 1: Synthesis Monitoring & IR Checkpoints
This diagram illustrates where IR spectroscopy validates the transformation from the Acid precursor to the Target Amide.
Caption: Synthesis pathway highlighting the critical shift in Carbonyl frequency as the primary success metric.
Diagram 2: Spectral Interpretation Decision Tree
A logic gate for researchers to quickly interpret the spectrum of the isolated product.
Caption: Step-by-step logic flow for validating the identity of this compound.
References
-
Synthesis and Characterization of 2-methyl-3-nitrophenylacetic acid. CN101486654A. (2009). Patent identifying the precursor IR peaks (1718 cm⁻¹, 1526 cm⁻¹, 1340 cm⁻¹).[4]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Tertiary Amide C=O shifts vs. Primary Amides).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for Nitro group asymmetric/symmetric stretch ranges).
-
NIST Chemistry WebBook. 2-Methyl-5-nitrophenol IR Spectrum. (Used as a reference for aromatic nitro group behavior in methyl-substituted benzene rings).
Sources
Strategic Quality Control Guide: 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
This guide serves as a strategic technical resource for the quality control (QC) and application of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide (CAS 91374-22-0), a Critical Quality Attribute (CQA) intermediate in the synthesis of the Parkinson’s disease therapeutic, Ropinirole .[1]
Executive Summary & Chemical Context
This compound is not merely a catalog chemical; it is the regio-defining scaffold for the oxindole core of Ropinirole.[1] Its quality directly dictates the isomeric purity and yield of the final Active Pharmaceutical Ingredient (API).[1]
In drug development, this intermediate represents a "Go/No-Go" checkpoint.[1] The presence of specific impurities at this stage—particularly the regioisomeric 2-methyl-5-nitro analog or the hydrolyzed acid precursor —can lead to downstream cyclization failures or the formation of difficult-to-remove side products in the final hydrogenation steps.[1]
Product Profile
-
Molecular Formula:
[1][2][3] -
Role: Key Intermediate / Impurity Reference Standard for Ropinirole.[1]
Comparative Analysis: Performance vs. Alternatives
In the context of API synthesis, "alternatives" refer to the grade of material employed (Technical vs. Pharma Grade) and the analytical methodologies used to validate them.[1] The choice between these alternatives fundamentally alters the risk profile of the manufacturing process.[1]
Comparison 1: Material Grade Performance
The following table contrasts the performance of High-Purity (Pharma Grade) intermediate against Technical Grade alternatives during the subsequent reduction/cyclization steps.
| Feature | Pharma Grade (>99.5%) | Technical Grade (~95%) | Impact on Downstream API |
| Regioisomer Content | < 0.1% | 1.0 - 3.0% | Critical: Regioisomers cyclize to form "Isoropinirole" impurities that co-elute with the API.[1] |
| Residual Acid | < 0.05% | ~ 2.0% | Yield Loss: Acid consumes reduction reagents, lowering stoichiometry efficiency.[1] |
| Moisture (KF) | < 0.1% | > 0.5% | Process Risk: Excess water deactivates sensitive catalysts (e.g., Borane or Pd/C) in the next step.[1] |
| Cost Efficiency | High Upfront | Low Upfront | Pharma Grade is cheaper overall due to eliminated purification steps in the final API.[1] |
Comparison 2: Analytical Method Alternatives
To ensure the "Pharma Grade" status, the QC method must be selected carefully.[1] Standard UV methods often fail to detect non-chromophoric precursors.[1]
| Parameter | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Recommended) | Verdict |
| Specificity | Moderate. Relies on retention time (RT).[1] | High. Uses Mass-to-Charge (m/z) + RT.[1] | Method B is required for genotoxic impurity risk assessment.[1] |
| LOD (Limit of Detection) | ~10 ppm | < 1 ppm | Method B is essential for trace nitro-precursor analysis.[1] |
| Throughput | 25 min/run | 5 min/run | Method B accelerates batch release.[1] |
| Suitability | Routine Batch Release | Impurity Profiling & R&D | Use Method A for assay, Method B for validation.[1] |
Critical Quality Control Parameters (CQAs)
To validate this intermediate, the following multi-parametric system is recommended. This system is self-validating: the failure of one parameter (e.g., Water Content) often explains anomalies in another (e.g., Assay drift).[1]
A. Chromatographic Purity (HPLC)
-
Specification: NLT 98.0% (Area %).[1]
-
Key Impurity: 2-(2-Methyl-3-nitrophenyl)acetic acid (Hydrolysis product).[1]
-
Rationale: The free acid competes for coupling reagents and poisons hydrogenation catalysts.[1]
B. Volatile Organic Impurities (GC-HS)
-
Target: N,N-Dipropylamine.[1]
-
Specification: < 1000 ppm.
-
Rationale: Residual amine can form nitrosamines (NDPA) under acidic conditions, a critical safety concern in modern regulatory landscapes (ICH M7).[1]
C. Water Content (Karl Fischer)[1]
-
Specification: NMT 0.5% w/w.
-
Rationale: Water interferes with the subsequent reduction of the amide carbonyl.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is designed to separate the target amide from its acid precursor and potential regioisomers.[1]
Reagents:
Instrument Setup:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Nitro group absorption) and 220 nm (Amide bond).[1]
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 15.0 | 80 | Linear Gradient |
| 20.0 | 80 | Wash |
| 20.1 | 20 | Re-equilibration |
| 25.0 | 20 | End |
System Suitability Criteria:
-
Tailing Factor: NMT 1.5.
-
Resolution (R): > 2.0 between Main Peak and nearest impurity.[1]
-
RSD (6 injections): < 1.0%.[1]
Protocol 2: Identification via LC-MS (Method Validation)
Use this to confirm the identity of peaks observed in Protocol 1.
Visualizing the Control Strategy
The following diagram illustrates the synthesis pathway and the critical control points where this intermediate determines the fate of the final drug substance.
Figure 1: Critical Control Pathway for Ropinirole Synthesis.[1] The target intermediate acts as the primary quality gate before expensive reduction steps.[1]
Scientific Rationale & Causality
Why 2-Methyl-3-nitro?
The specific substitution pattern (2-methyl, 3-nitro) is electronically designed for the Batcho-Leimgruber or similar indole synthesis methodologies.[1] The nitro group activates the adjacent methyl protons, allowing for condensation, while the amide side chain remains protected.[1]
-
QC Implication: Any oxidation of the methyl group (to aldehyde/acid) prior to the cyclization step will permanently terminate the reaction pathway.[1] Therefore, NMR analysis (monitoring the methyl singlet at ~2.3 ppm) is a valuable secondary ID test.[1]
The Dipropylamide Stability
The
-
QC Implication: Samples for HPLC should be prepared in buffered neutral solvents (Acetonitrile/Water) rather than acidic diluents to prevent in-situ degradation during analysis.
References
-
Pharmaffiliates. (2024). This compound Product Specification. Retrieved from
-
U.S. EPA. (2006).[1] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [1]
-
BenchChem. (2025).[1][4] Performance characteristics of different chromatographic columns for nitro compound analysis. Retrieved from
-
Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and C18 Columns. Application Note 5991-0987EN. Retrieved from
Sources
Safety Operating Guide
Comprehensive Protocol for the Safe Handling and Disposal of 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide is a highly specific synthetic intermediate primarily utilized in the pharmaceutical development and manufacturing of ropinirole, a non-ergoline dopamine agonist[1]. Because this compound contains both a nitroaromatic moiety and an aliphatic acetamide group, it presents specific logistical and environmental challenges at the end of its lifecycle. Improper disposal can lead to severe environmental contamination and the release of highly toxic nitrogen oxides (NOx) upon uncontrolled combustion.
This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the safe handling, spill response, and final disposal of this compound in a professional laboratory or manufacturing setting.
Part 1: Hazard Assessment & Physicochemical Profile
Before initiating any disposal or cleanup procedure, personnel must understand the physical and chemical nature of the waste stream.
Table 1: Physicochemical Properties and Hazard Profile
| Property / Hazard Parameter | Technical Details |
| Chemical Name | This compound |
| CAS Number | 91374-22-0[1] |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Primary Hazards | Skin/Eye Irritant, Potential Aquatic Toxicity |
| Combustion Byproducts | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) |
| Waste Classification | Non-halogenated organic hazardous waste (unless mixed with chlorinated extraction solvents) |
Part 2: Standard Operating Procedure (SOP) for Laboratory Disposal
This step-by-step methodology outlines the operational logistics for routine waste management of this compound.
Step 1: Waste Characterization and Segregation
-
Action: Classify the waste stream at the point of generation. If the compound is isolated as a pure solid, treat it as solid organic waste. If it is in solution from a reaction workup, classify the waste based on the primary solvent (e.g., halogenated vs. non-halogenated).
-
Causality: Strict segregation prevents dangerous cross-reactions in waste carboys. Nitroaromatic compounds must be kept strictly separated from strong reducing agents, strong acids, and strong bases to prevent exothermic decomposition or unwanted reduction of the nitro group.
Step 2: Primary Containment
-
Action: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure the container has a secure, leak-proof, and vapor-tight cap.
-
Causality: HDPE provides excellent chemical resistance against most organic amides and prevents the leaching or degradation of the primary containment vessel over time.
Step 3: GHS-Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state the full chemical name ("this compound") and list the primary hazards (Irritant, Toxic Combustion Byproducts).
-
Causality: Unidentified "orphan" waste poses the highest logistical risk in laboratory environments. Clear, IUPAC-compliant nomenclature ensures Environmental Health and Safety (EHS) personnel can accurately determine the final destruction method without requiring costly analytical testing.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed, labeled container in a designated SAA equipped with secondary containment (e.g., a chemically resistant spill tray), positioned away from direct sunlight and heat sources.
-
Causality: Secondary containment captures catastrophic primary vessel failures, preventing the compound from entering environmental floor drains or reacting with incompatible chemicals stored nearby.
Step 5: Final Disposal via High-Temperature Incineration
-
Action: Submit a waste pickup request to the institutional EHS department. EHS will transfer the material to a licensed hazardous waste contractor for destruction.
-
Causality: The primary and most effective method for the final disposal of nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers[2]. Standard combustion of nitro-compounds at lower temperatures generates highly toxic nitrogen oxide (NOx) gases; specialized scrubbers neutralize these harmful combustion products, ensuring the complete and safe destruction of the molecule[2].
Part 3: Spill Response & Decontamination Protocol
In the event of an accidental release during synthesis or transfer, follow this immediate operational plan:
-
Area Isolation and PPE: Evacuate non-essential personnel from the immediate vicinity. Don appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. If significant dust is generated from the solid form, an N95 or P100 particulate respirator is required.
-
Containment and Collection (Solid Spill): Do not dry sweep, as this aerosolizes the irritant powder. Lightly moisten the powder with a compatible, non-reactive solvent (e.g., water or a small volume of ethanol) to suppress dust generation. Use a static-free plastic scoop to transfer the material into a wide-mouth hazardous waste container.
-
Surface Decontamination: Wash the affected surface area thoroughly with a laboratory detergent solution (soap and water), followed by an ethanol wipe to remove any residual organic residue.
-
Secondary Waste Logistics: Collect all contaminated paper towels, wipes, and cleaning materials. Place them in a sealed plastic bag, label them as solid hazardous waste contaminated with this compound, and route them for incineration.
Part 4: Waste Stream Visualization
The following diagram illustrates the logical workflow for classifying and routing this compound waste to ensure regulatory compliance and safety.
Caption: Workflow for the segregation, containment, and EHS-coordinated disposal of this compound.
References
-
Pharmaffiliates. "CAS No : 91374-22-0 | Product Name : this compound". Pharmaffiliates Reference Catalog. Available at:[Link]
Sources
Personal protective equipment for handling 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide
Topic: Personal protective equipment for handling 2-(2-Methyl-3-nitrophenyl)-N,N-dipropylacetamide CAS Registry Number: 91374-22-0[1]
Executive Safety Summary
This compound (CAS 91374-22-0) is a critical synthetic intermediate, primarily utilized in the manufacturing of Ropinirole (a dopamine agonist).[1] Structurally, it combines a nitro-aromatic core with a lipophilic dipropylamide tail.[1]
The Safety Paradox: While often handled as a stable solid, its lipophilicity (conferred by the propyl chains) significantly enhances its ability to penetrate the stratum corneum compared to its precursor, 2-methyl-3-nitrophenylacetic acid.[1] Consequently, standard laboratory PPE protocols are often insufficient to prevent systemic absorption.
Core Hazards:
-
Acute Toxicity: Potential for methemoglobinemia (characteristic of nitro-aromatics).
-
Skin Absorption: High risk due to N,N-dipropyl substitution.[1]
-
Physical Hazard: Low-level thermal instability typical of nitro-compounds; avoid friction/shock during weighing.[1]
Personal Protective Equipment (PPE) Matrix
This compound requires a Level 3 Containment Strategy . Do not rely on standard "blue nitrile" gloves alone for prolonged contact.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Dermal (Hand) | Primary: Silver Shield® (Laminate) or Viton.Secondary (Outer): 8 mil Nitrile (Disposable).[1] | The dipropylamide moiety acts as a permeation enhancer. Standard 4 mil nitrile gloves may suffer breakthrough in <15 minutes upon solvent exposure. Laminate provides a chemical barrier; nitrile provides dexterity. |
| Respiratory | Solid: N95/P100 (if outside hood).Solution: Half-face respirator with OV/AG cartridges. | Nitro-aromatic dusts are potent respiratory irritants.[1] Vapors during heated reactions can carry toxic nitro-derivatives.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vented). | Safety glasses are insufficient. Nitro-compounds are severe eye irritants; dust ingress can cause corneal opacity.[1] |
| Body | Tyvek® Lab Coat or Apron (Disposable). | Cotton lab coats absorb and retain nitro-aromatics, creating a secondary exposure source during laundering.[1] |
Operational Protocols: A Self-Validating System
To ensure safety, the handling process must be engineered to fail safely.
Nitro-aromatics are sensitive to electrostatic discharge (ESD).
-
Environment: All weighing must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.
-
Tooling: Use antistatic weighing boats and spatulas (PTFE-coated or stainless steel). Avoid polypropylene, which generates high static charge.
-
Validation: Place a damp Kimwipe near the balance (but not on it) to locally increase humidity and dissipate static charge before opening the vial.
Avoid blind sampling.
-
TLC Mobile Phase: Ethyl Acetate:Hexane (typically 3:7).
-
Visualization: UV (254 nm). The nitro group quenches fluorescence strongly.
-
Caution: Do not use iodine staining without testing; nitro groups can sometimes react or give false positives.
Standard acetone cleanup is dangerous here. Acetone increases the skin permeability of the compound if you touch the surface later.
-
Absorb: Cover liquid spills with Vermiculite or Chemizorb®.
-
Clean: Use a surfactant-based cleaner (e.g., Alconox solution) rather than pure organic solvents to wipe down surfaces. This emulsifies the amide without creating a highly penetrating organic solution.
-
Verify: Check surface with a UV lamp (365 nm) if feasible; many nitro-aromatics absorb strongly, appearing as dark spots against fluorescent backgrounds.
Synthesis Context & Pathway Visualization
Understanding where this chemical fits in the drug development pipeline is crucial for anticipating impurities and downstream hazards.
Context: This amide is the result of coupling 2-methyl-3-nitrophenylacetic acid with dipropylamine.[1] It is subsequently reduced to the amine before final cyclization to Ropinirole.
Caption: Figure 1 illustrates the critical position of the target amide (Red) as the stable intermediate between the acidic precursor and the reduction step.[1]
Disposal & Waste Management
Directive: Never dispose of nitro-aromatics in general trash or aqueous waste streams.[1]
-
Segregation: Isolate as "Halogen-Free Organic Solvent Waste" (if in solution) or "Hazardous Solid Waste - Toxic." [1]
-
Labeling: Explicitly tag as "Nitro-aromatic / Potential Mutagen."
-
Destruction: The only validated method for complete destruction is High-Temperature Incineration (>1000°C) with scrubber systems to manage Nitrogen Oxide (
) off-gassing.
References
-
Snap Intermediates . (n.d.). Ropinirole Intermediates and Impurities Profile. Retrieved March 1, 2026, from [Link]
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 13309224, N,N-Dipropyl-2-methyl-3-nitrophenylethanamine (Downstream Intermediate). Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA) . (n.d.). Controlling Exposure to Hazardous Drugs. Retrieved March 1, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
